4-(2-Chlorophenoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDUWJVFNUYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205269 | |
| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56705-85-2 | |
| Record name | 4-(2-Chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56705-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 4-(2-Chlorophenoxy)aniline
An In-depth Technical Guide to the Synthesis of 4-(2-Chlorophenoxy)aniline
This compound is a diaryl ether amine scaffold of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a substituted phenoxy moiety linked to an aniline ring, serves as a versatile building block for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors and other pharmacologically active agents. The precise arrangement of the chloro- and amino- groups provides a platform for further functionalization, influencing molecular conformation, lipophilicity, and metabolic stability.
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will dissect two major strategies: the classic Ullmann condensation for C-O bond formation and the modern Buchwald-Hartwig amination for C-N bond formation. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic route for their specific needs.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClNO[1][2][3] |
| Molecular Weight | 219.67 g/mol [1][2][3] |
| CAS Number | 56705-85-2[2][3][4] |
| Appearance | Solid[4] |
| Melting Point | 74.9-77.8 °C[1] |
| IUPAC Name | this compound[2] |
Part 1: The Ullmann Condensation Pathway for C-O Bond Formation
The Ullmann condensation is a foundational method in organic synthesis for constructing diaryl ethers.[5] Discovered by Fritz Ullmann, this copper-catalyzed reaction couples an aryl halide with a phenol.[6][7] Despite its age and often harsh reaction conditions (high temperatures), it remains a robust and cost-effective method, particularly for specific substrate classes.[6][7]
The retrosynthetic approach involves disconnecting the ether linkage, identifying 4-aminophenol and a 2-chlorohalobenzene as the key starting materials.
The Ullmann Reaction Mechanism
The precise mechanism of the Ullmann reaction has been a subject of study, but a widely accepted pathway involves the formation of a copper(I) phenoxide species.[5] This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the active copper(I) catalyst.
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Causality Behind Experimental Choices
-
Aryl Halide Reactivity: The choice of halide on the 2-chlorohalobenzene partner is critical. Reactivity follows the trend I > Br > Cl.[8] Aryl iodides are the most reactive due to the weaker C-I bond, allowing for milder reaction conditions compared to their bromide or chloride counterparts.
-
Catalyst System: While traditional protocols used stoichiometric amounts of copper powder, modern methods employ catalytic amounts of a copper(I) salt, such as CuI or CuBr.[7] The addition of a ligand (e.g., phenanthroline, diamines) can stabilize the copper catalyst, improve solubility, and facilitate the reaction at lower temperatures.[5][6]
-
Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the active nucleophile.[7] High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used to achieve the necessary high temperatures (often >150 °C).[6]
Detailed Experimental Protocol: Ullmann Synthesis
This protocol is a representative procedure based on established principles for the synthesis of this compound from 4-aminophenol and 1-iodo-2-chlorobenzene.
1. Reaction Setup:
- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
- The flask is evacuated and backfilled with dry nitrogen three times to ensure an inert atmosphere.
2. Reagent Addition:
- Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
- Add 1-iodo-2-chlorobenzene (1.1 eq) to the mixture via syringe.
3. Reaction Execution:
- Heat the reaction mixture to 140-150 °C with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-aminophenol) is consumed (typically 12-24 hours).
4. Work-up and Isolation:
- Cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Caption: Experimental workflow for the Ullmann synthesis.
Part 2: The Buchwald-Hartwig Amination Pathway for C-N Bond Formation
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds.[9][10] Developed in the 1990s by Stephen Buchwald and John F. Hartwig, this method allows for the coupling of amines with aryl halides or triflates under significantly milder conditions than traditional methods like the Goldberg reaction (the C-N Ullmann variant).[6][9]
For this synthesis, the most direct C-N bond formation would involve coupling an aryl halide, such as 1-bromo-4-(2-chlorophenoxy)benzene, with an ammonia equivalent.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12][13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices
-
The Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[14] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) developed by the Buchwald group are essential.[14][15] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination while preventing the formation of inactive palladium dimers.[9][14]
-
Ammonia Equivalents: Coupling with ammonia itself can be challenging. Therefore, "ammonia equivalents" or surrogates are often used. A common strategy involves using benzophenone imine, which couples efficiently, followed by a simple acidic hydrolysis step to reveal the primary aniline.[16]
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOt-Bu) is a common choice, though others like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are also used depending on the substrate.[16] Anhydrous, non-protic solvents like toluene or dioxane are typically employed.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol describes a plausible two-step synthesis of this compound starting from the requisite aryl bromide and using benzophenone imine as an ammonia surrogate.
Step A: Pd-Catalyzed C-N Coupling 1. Reaction Setup:
- In a glovebox, add the aryl halide (1-bromo-4-(2-chlorophenoxy)benzene, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., XPhos, 0.02-0.04 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq) to a dry Schlenk tube.
- Seal the tube, remove it from the glovebox, and establish a nitrogen atmosphere.
2. Reagent Addition:
- Add anhydrous toluene via syringe, followed by benzophenone imine (1.2 eq).
3. Reaction Execution:
- Heat the mixture to 80-110 °C with stirring.
- Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed (typically 4-18 hours).
4. Work-up:
- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
- Concentrate the filtrate under reduced pressure. The crude N-(4-(2-chlorophenoxy)phenyl)diphenylmethanimine is often carried directly to the next step.
Step B: Hydrolysis of the Imine 1. Deprotection:
- Dissolve the crude imine from the previous step in tetrahydrofuran (THF).
- Add 2M hydrochloric acid (HCl) and stir the mixture vigorously at room temperature for 1-2 hours.
2. Isolation and Purification:
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
Extract the product with ethyl acetate (3 x volumes).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to obtain the final product.
Caption: Two-step workflow for the Buchwald-Hartwig synthesis.
Part 3: Comparative Analysis of Synthetic Pathways
The choice between the Ullmann and Buchwald-Hartwig methodologies depends on factors such as substrate availability, cost considerations, required reaction scale, and tolerance for functional groups.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Bond Formed | C-O (Diaryl Ether) | C-N (Aryl Amine) |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Ligand | Optional (e.g., Phenanthroline) | Required (e.g., XPhos, RuPhos) |
| Base | Moderate (K₂CO₃, Cs₂CO₃) | Strong (NaOt-Bu, K₃PO₄) |
| Temperature | High (140-220 °C)[6] | Mild to Moderate (RT - 110 °C)[12] |
| Typical Yields | Moderate to Good | Good to Excellent |
| Pros | Low catalyst cost; simple reagents. | High functional group tolerance; milder conditions; broader scope.[9] |
| Cons | Harsh conditions; limited substrate scope; often requires stoichiometric copper.[6] | High cost of Pd and ligands; requires inert atmosphere; potential for catalyst contamination. |
Conclusion
The synthesis of this compound can be effectively achieved through at least two robust and well-documented chemical transformations. The Ullmann condensation represents a classic, cost-effective approach suitable for large-scale synthesis where the high-temperature conditions are tolerable. In contrast, the Buchwald-Hartwig amination offers a more modern, versatile, and milder alternative, providing higher yields and accommodating a broader range of functional groups, making it exceptionally valuable in the context of complex molecule synthesis and drug discovery. The selection of the optimal pathway requires a careful analysis of the specific project goals, balancing factors of cost, scale, efficiency, and chemical compatibility. This guide provides the foundational knowledge and practical protocols for researchers to make that informed decision.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]
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Singleton, J. T., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287-293. [Link]
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Ullmann reaction | PPTX - Slideshare. (n.d.). Retrieved January 1, 2026, from [Link]
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Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 1, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 1, 2026, from [Link]
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Singleton, J. T., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 287-293. Available at: [Link]
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Hossain, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3193. [Link]
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Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
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2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem. (n.d.). Retrieved January 1, 2026, from [Link]
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This compound (C12H10ClNO) - PubChemLite. (n.d.). Retrieved January 1, 2026, from [Link]
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Frank, É., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1860-1866. [Link]
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Physicochemical properties of 4-(2-Chlorophenoxy)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Chlorophenoxy)aniline
Abstract
This compound is a substituted diaryl ether of significant interest in synthetic chemistry, serving as a versatile intermediate for the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. Its unique combination of an aniline moiety, a flexible ether linkage, and a chlorinated aromatic ring imparts specific physicochemical characteristics that govern its reactivity, solubility, and biological interaction potential. This guide provides a comprehensive analysis of these properties, grounded in established analytical principles and experimental methodologies. We will explore the compound's structural and electronic features, its spectroscopic signature, and the practical protocols required for its characterization, offering a holistic view for researchers engaged in its use.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic compound featuring an aniline ring linked via an ether oxygen to an ortho-substituted chlorophenyl ring.
The molecule's three-dimensional conformation is dictated by the rotational freedom around the C-O-C ether linkage, allowing the two aromatic rings to adopt various spatial orientations. This conformational flexibility can be a critical determinant in its interaction with biological targets, such as enzyme active sites.
Caption: 2D structure of this compound.
Core Physicochemical Properties: A Quantitative Overview
The utility of a chemical intermediate is largely defined by its physical properties. These parameters influence reaction conditions, purification strategies, and formulation approaches in drug development.
| Property | Value / Description | Significance in Application |
| Appearance | Pale yellow powder or solid[4] | Indicates purity; color may suggest the presence of oxidized impurities. |
| Melting Point | 74.9 - 77.8 °C[3] | A sharp melting range is a key indicator of high purity. Useful for quality control. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like methanol and chloroform.[4][5] | Governs choice of reaction solvents and purification methods (e.g., crystallization vs. chromatography). |
| pKa (Predicted) | ~3.7[4] | Indicates weak basicity of the aniline nitrogen. Crucial for predicting reactivity in acid-base reactions. |
| LogP (Predicted) | 3.6[6] | High value indicates significant lipophilicity ("fat-loving"). Predicts partitioning into lipid membranes and potential for bioaccumulation. |
Causality Behind the Properties
-
Melting Point: The moderately high melting point for a molecule of this size reflects efficient crystal lattice packing, enabled by intermolecular hydrogen bonding between the amine groups (N-H···N) and dipole-dipole interactions involving the polar C-Cl and C-O-C bonds.
-
Solubility: The molecule's dual nature dictates its solubility. The two large, nonpolar aromatic rings make it hydrophobic, hence its poor solubility in water.[5] However, the polar amine (-NH₂) and ether (-O-) functionalities allow for interactions with polar organic solvents. To solubilize this compound in an aqueous medium, protonation of the basic aniline nitrogen with a strong acid would be required to form a more soluble ammonium salt.
-
Basicity (pKa): Aniline itself has a pKa of ~4.6. The presence of the electron-withdrawing chlorophenoxy group pulls electron density away from the aniline ring and, by extension, from the nitrogen lone pair. This delocalization reduces the availability of the lone pair to accept a proton, rendering this compound a weaker base than aniline, as reflected by its lower predicted pKa.[4]
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a cornerstone of drug design, correlating with a drug's ability to cross cell membranes. A LogP of 3.6 signifies that the compound is approximately 10³·⁶ (or ~4000) times more soluble in octanol than in water.[6][7] This high lipophilicity is dominated by the large, hydrophobic surface area of the two aromatic rings and the chlorine atom. While beneficial for membrane permeability, excessively high LogP values can lead to poor aqueous solubility and increased metabolic turnover.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: A generalized workflow for the spectroscopic analysis of isomers.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the electronic environment of every hydrogen atom. Key expected signals include:
-
Aromatic Protons (6.5-7.5 ppm): A complex multiplet pattern arising from the seven protons on the two distinct aromatic rings. The protons on the aniline ring will generally be more shielded (further upfield) than those on the electron-poor chlorophenyl ring.
-
Amine Protons (~3.7 ppm): A broad singlet corresponding to the two -NH₂ protons.[8] The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
-
-
¹³C NMR: The carbon spectrum will show 12 distinct signals, one for each carbon atom, as the molecule is asymmetric.
-
Aromatic Carbons (110-160 ppm): Carbons directly attached to oxygen (C-O), nitrogen (C-N), and chlorine (C-Cl) will be the most deshielded (furthest downfield).
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present.[9]
-
N-H Stretch (3300-3500 cm⁻¹): A characteristic pair of sharp-to-medium peaks, typical for a primary amine.
-
Aromatic C-H Stretch (~3030-3100 cm⁻¹): Signals indicating the presence of hydrogens on aromatic rings.
-
Aromatic C=C Bending (1450-1600 cm⁻¹): A series of sharp absorptions confirming the aromatic skeleton.
-
C-O-C Asymmetric Stretch (1200-1275 cm⁻¹): A strong, prominent peak confirming the diaryl ether linkage.
-
C-Cl Stretch (700-800 cm⁻¹): A strong band in the fingerprint region indicating the presence of the chloro-substituent.
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation data.[8]
-
Molecular Ion Peak (M⁺): A prominent peak will be observed at m/z = 219. A characteristic M+2 peak at m/z = 221, with roughly one-third the intensity of the M⁺ peak, will also be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive signature for a monochlorinated compound.
-
Key Fragmentation: The most likely fragmentation pathway is the cleavage of the C-O ether bonds, leading to fragment ions corresponding to the chlorophenoxy and aminophenyl moieties.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, experimental protocols must be robust and self-validating. The following are standard methodologies for characterizing an intermediate like this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol establishes the purity of a synthesized batch, a critical quality control step.
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase of 70:30 (v/v) Acetonitrile:Water. Filter and degas the mobile phase thoroughly to prevent baseline noise and system blockage.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 0.5 mg/mL stock solution.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Detection: Monitor the eluent using a UV detector set to a wavelength where the analyte absorbs strongly (e.g., 254 nm).
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level >98% is typically required for use in further synthetic steps.
-
System Validation: The protocol is self-validating by running a blank (mobile phase injection) to ensure no system peaks are present and by demonstrating a stable baseline before and after the analyte peak.
Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC provides a more accurate and informative measure of melting point and purity than traditional methods.
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to ~100 °C.
-
Data Acquisition: Record the heat flow into the sample as a function of temperature.
-
Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp, narrow peak is indicative of high purity. The presence of impurities would typically cause a broadening of the peak and a depression of the melting point.
-
System Validation: The instrument is calibrated using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy, making the measurement traceable and reliable.
Synthesis and Potential Applications
This compound is not a naturally occurring compound and must be synthesized. A common and robust method for creating the diaryl ether linkage is the Ullmann condensation.[10]
Caption: Ullmann condensation reaction scheme for synthesis.
Its primary value lies in its role as a structural scaffold. The aniline nitrogen is a nucleophilic handle that can be readily functionalized. For instance, it can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems like quinazolines or benzimidazoles, which are common motifs in pharmacologically active molecules.[10] The presence of the chlorophenoxy group modulates the electronic properties and lipophilicity of the final compound, making it a key building block in medicinal chemistry for structure-activity relationship (SAR) studies.
Safety and Toxicological Considerations
While specific toxicological data for this compound is limited, a hazard assessment can be inferred from its structural components and data on related isomers.
-
GHS Hazard Classification (Inferred): Based on data for related compounds, it is likely classified as:
-
Class-Related Toxicity: The chlorophenoxy moiety is a structural component of certain herbicides.[13][14] While this compound is not a herbicide, high-dose exposure to this chemical class can lead to systemic toxicity, including metabolic acidosis and neurotoxic effects.[13][15][16] The chloroaniline component also warrants caution, as compounds in this class can induce methemoglobinemia upon absorption.[17]
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a chemical intermediate whose value is defined by a precise set of physicochemical properties. Its moderate melting point, poor aqueous solubility, and high lipophilicity are direct consequences of its molecular structure. These characteristics, along with the reactivity of its aniline functional group, make it a strategic building block for targeted synthesis. A thorough understanding and characterization of these properties, using the robust analytical protocols outlined in this guide, are essential for any researcher aiming to leverage this compound in the fields of drug discovery, materials science, and beyond.
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Introduction: Unveiling the Potential of a Versatile Diaryl Ether Amine
An In-Depth Technical Guide to 4-(2-Chlorophenoxy)aniline (CAS: 56705-85-2) for Advanced Research Applications
This compound is a diaryl ether amine that serves as a highly valuable, yet specialized, building block in synthetic chemistry. Its structure, featuring a nucleophilic aniline moiety electronically influenced by a 2-chloro-substituted phenoxy group, presents a unique combination of reactivity and steric hindrance. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, a robust protocol for its synthesis, detailed analytical characterization methods, and critical safety information. The insights herein are grounded in established chemical principles and aim to empower scientists to leverage this molecule's full potential in creating novel chemical entities.
Part 1: Core Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical research. This compound is registered under CAS number 56705-85-2.[1][2][3][4] Its fundamental properties are summarized below, providing the essential data required for experimental design and computational modeling.
Molecular Structure
The molecular structure consists of an aniline ring linked to a 2-chlorophenol group via an ether bond at the para-position relative to the amino group. The ortho-chloro substituent on the phenoxy ring introduces significant steric and electronic effects that differentiate it from its isomers.
Caption: Molecular structure of this compound.
Data Summary Table
| Identifier | Value | Source(s) |
| CAS Number | 56705-85-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][3][5] |
| Molecular Weight | 219.67 g/mol | [1][3][5] |
| IUPAC Name | This compound | [1][2] |
| SMILES | NC1=CC=C(OC2=CC=CC=C2Cl)C=C1 | [1] |
| InChIKey | GKVDUWJVFNUYAR-UHFFFAOYSA-N | [6] |
| Appearance | Typically a solid (e.g., powder) | [7] |
| Storage | Store at 0-8 °C | [1] |
Part 2: Synthesis Protocol: Ullmann Condensation Approach
The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation, a classic copper-catalyzed reaction, remains a robust and reliable method for this transformation.[8] This protocol details the coupling of 4-aminophenol with 1-chloro-2-iodobenzene.
Expertise & Experience Insight: The choice of 1-chloro-2-iodobenzene is deliberate. The carbon-iodine bond is significantly more reactive towards copper-catalyzed nucleophilic substitution than the carbon-chlorine bond, allowing for selective reaction at the desired position. A strong base like potassium carbonate is essential to deprotonate the phenolic hydroxyl group, forming the active nucleophile.
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Foreword: Understanding the Criticality of Physicochemical Profiling
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chlorophenoxy)aniline
In modern pharmaceutical development and synthetic chemistry, the journey from a promising molecule to a viable product is paved with rigorous scientific investigation. An active pharmaceutical ingredient (API) or a key synthetic intermediate is only as valuable as its ability to be reliably formulated, stored, and delivered. It is within this context that we examine this compound. As a molecule with potential applications as a building block in complex organic synthesis, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful process development, formulation design, and regulatory compliance. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and chemical stability of this compound, offering researchers and drug development professionals a robust framework for its evaluation.
Molecular Profile of this compound
Before delving into experimental characterization, it is essential to understand the structural attributes of this compound that will govern its behavior.
-
Structure: The molecule consists of a diphenyl ether linkage, with a chlorine atom on one phenyl ring and an aniline moiety on the other.
-
Hydrophobicity: The two aromatic rings and the chloro-substituent contribute to a significant hydrophobic character.
-
Polarity & Basicity: The primary amine (-NH₂) group introduces a site for hydrogen bonding and imparts basicity, allowing for protonation in acidic media.
This duality—a largely nonpolar backbone with a polar, ionizable functional group—suggests a complex solubility profile, with poor aqueous solubility at neutral pH but enhanced solubility in organic solvents and acidic aqueous solutions.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 56705-85-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.67 g/mol | [1][2] |
| Predicted pKa (Basic) | 3.69 ± 0.10 (for the conjugate acid) | [3] |
| Appearance | Pale yellow to colorless solid (predicted) | [3] |
Solubility Characterization: A Cornerstone of Formulation
Solubility is a critical quality attribute that directly influences bioavailability, processability, and the choice of formulation strategy. A comprehensive understanding of a compound's solubility in various solvent systems is therefore non-negotiable.
Theoretical Considerations & Solvent Selection Rationale
The principle of "like dissolves like" provides the initial framework for solvent selection. Given the structure of this compound, we anticipate the following:
-
Aqueous Solvents: Very low solubility is expected in neutral water (e.g., pH 7) due to the dominant hydrophobic character of the diphenyl ether structure.[4][5] In acidic buffers (e.g., pH 1-3), the aniline nitrogen will be protonated, forming a more polar anilinium salt, which should significantly enhance aqueous solubility.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with the amine group.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is expected. While the molecule is largely nonpolar, the amine group may limit miscibility with purely nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted, as these solvents can effectively solvate the aromatic rings and the chloro-substituent.[3]
Experimental Workflow for Solubility Assessment
The industry-standard shake-flask method provides a reliable means of determining equilibrium solubility. The workflow is designed to ensure that a true equilibrium is reached and that the analytical quantification is accurate and specific.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Preparation: Add an excess amount of solid this compound (sufficient to ensure undissolved solid remains at equilibrium) to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected test solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the settling of undissolved solids.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Filtration: Immediately filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PVDF) to remove any fine particulates. The first few drops should be discarded to saturate the filter membrane.
-
Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.
Representative Solubility Data (Hypothetical)
| Solvent System | Type | Predicted Solubility (mg/mL at 25°C) | Rationale |
| 0.1 N HCl (pH 1.2) | Aqueous | > 10.0 | Protonation of the amine forms a soluble salt. |
| Phosphate Buffer (pH 7.4) | Aqueous | < 0.01 | Dominated by hydrophobic character in its neutral form. |
| Methanol | Polar Protic | > 50.0 | Favorable hydrogen bonding and polar interactions. |
| Acetonitrile | Polar Aprotic | ~ 25.0 | Good dipole-dipole interactions. |
| Dichloromethane | Chlorinated | > 100.0 | Excellent solvation of the aromatic and chlorinated structure. |
| Toluene | Nonpolar | ~ 5.0 | Solvates the aromatic rings but limited interaction with the amine group. |
Chemical Stability Profiling: Predicting and Preventing Degradation
Stability testing is a regulatory mandate and a scientific necessity to ensure that a chemical substance maintains its identity, purity, and quality over time.[6][7] Forced degradation, or stress testing, is the cornerstone of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9] This information is critical for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.[9][10]
Principles of Forced Degradation
The objective of a forced degradation study is not to completely destroy the compound but to induce a target degradation of 5-20%.[8] This level of degradation is sufficient to detect and characterize potential impurities that may form under long-term storage conditions without being so excessive that it generates irrelevant, secondary degradation products. The studies must be guided by the International Council for Harmonisation (ICH) guidelines.[11][12][13]
Forced Degradation Experimental Design
A comprehensive study must expose this compound to hydrolytic, oxidative, photolytic, and thermal stress. A solution of the compound (e.g., 1 mg/mL in acetonitrile/water) is typically used.
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An In-depth Technical Guide on the Core Mechanism of Action of 4-(2-Chlorophenoxy)aniline
Preamble: Charting the Unexplored Territory of a Xenobiotic Compound
To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the current understanding and delineates a strategic path forward for elucidating the mechanism of action of 4-(2-Chlorophenoxy)aniline. It is imperative to state from the outset that, as of the latest literature review, a definitive, well-characterized mechanism of action for this specific molecule has not been established. This document, therefore, serves a dual purpose: to consolidate the existing toxicological and chemical data and to provide a comprehensive, experience-driven framework for its systematic investigation. We will proceed by leveraging data from structurally related aniline and diphenyl ether compounds to formulate plausible hypotheses and detail the rigorous experimental protocols required for their validation.
This compound: Current Knowledge and Toxicological Profile
This compound is a synthetic aromatic amine.[1][2][3] Its structure, featuring a chlorinated phenoxy group linked to an aniline moiety, suggests its potential for diverse biological interactions. The majority of available data is derived from safety and toxicological assessments.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.67 g/mol | [2][4] |
| Appearance | Varies (solid) | N/A |
| CAS Number | 56705-85-2 | [2][3] |
Summary of Toxicological Data
The compound is classified as hazardous, with acute toxicity observed via oral, dermal, and inhalation routes.[5][6][7] Prolonged or repeated exposure is associated with potential damage to multiple organs, including the liver, kidney, spleen, and central nervous system.[5]
Key toxicological endpoints include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[6][7]
-
Skin and Eye Irritation: Causes skin irritation and may cause serious eye damage.[7][8]
-
Sensitization: May cause an allergic skin reaction.[7]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[5]
This toxicological profile strongly suggests that this compound or its metabolites interact with critical cellular components, leading to cytotoxicity and organ damage. The broad organ involvement points towards a systemic effect, possibly initiated by metabolic activation in the liver.
Hypothesized Mechanisms of Action Based on Structural Analogs
Given the absence of direct mechanistic studies on this compound, we can formulate hypotheses based on the well-documented pathways of related aniline and chloroaniline compounds.
Hypothesis 1: Metabolic Activation to Reactive Intermediates
A primary pathway for aniline toxicity is metabolic activation in the liver by cytochrome P450 enzymes.[9] A key step is N-hydroxylation, which converts the aniline to a hydroxylamine derivative. This intermediate can be further oxidized to a nitrosobenzene, which is a reactive electrophile capable of forming covalent adducts with cellular macromolecules like proteins and DNA. This process can lead to cellular dysfunction, mutagenesis, and cytotoxicity.[9]
The presence of the chloro-substituent on the phenoxy ring may influence the rate and regioselectivity of this metabolic activation.
Caption: Hypothesized metabolic activation pathway of this compound.
Hypothesis 2: Induction of Oxidative Stress
The metabolism of aniline compounds can generate reactive oxygen species (ROS), leading to oxidative stress. This occurs when the cellular antioxidant capacity is overwhelmed. ROS can damage lipids, proteins, and DNA, and trigger inflammatory signaling pathways. The presence of a chlorinated aromatic ring could enhance ROS production.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate the mechanism of action, a multi-tiered approach is proposed. This workflow is designed to be self-validating, with each stage informing the next.
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An In-depth Technical Guide to Chlorophenoxy Anilines: From Serendipitous Discovery to Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Scaffolding of Modern Medicine
In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks emerge as privileged structures—versatile scaffolds upon which a multitude of therapeutic agents are built. The chlorophenoxy aniline core is a prime example of such a scaffold. Its journey from relative obscurity to a cornerstone of targeted cancer therapies is a compelling narrative of scientific inquiry, synthetic innovation, and a deepening understanding of complex biological signaling. This guide aims to provide a comprehensive technical overview of the discovery, history, and synthetic evolution of chlorophenoxy anilines, offering field-proven insights for professionals dedicated to the art and science of drug development.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of chlorophenoxy anilines is not one of a single, dramatic discovery but rather an evolutionary tale rooted in the broader history of organic synthesis. The foundational components, aniline and its derivatives, have been central to the chemical industry since the 19th century, initially for the production of synthetic dyes.[1][2][3] Aniline, first isolated in 1826 from the distillation of indigo, became a workhorse molecule, its reactivity explored and exploited for a vast array of chemical transformations.[3]
The ether linkage, another key feature of the chlorophenoxy aniline scaffold, and the incorporation of chloro-substituents on the phenoxy ring, were developments driven by the need for chemically stable and biologically active compounds. Early research into chlorophenoxy compounds focused on their use as herbicides, with compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) becoming widely used.[4][5] These early studies, while not directly aimed at human therapeutics, provided a foundational understanding of the synthesis and chemical properties of molecules containing the chlorophenoxy moiety.
The convergence of these two chemical entities—the aniline and the chlorophenoxy group—into a single scaffold for medicinal chemistry applications was a more recent development, largely driven by the rise of kinase-targeted therapies in the late 20th and early 21st centuries.
The Synthetic Cornerstone: Building the Chlorophenoxy Aniline Core
The construction of the chlorophenoxy aniline scaffold relies on the formation of a diaryl ether bond. Historically, the Ullmann condensation has been a key reaction for this purpose.[6][7][8] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[7] While effective, the traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, which can limit its functional group tolerance.[7][9]
Experimental Protocol: Classical Ullmann Condensation for Diaryl Ether Synthesis
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine the substituted chlorophenol (1.0 eq), the substituted haloaniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add copper(I) iodide (0.1 eq) and a ligand, such as 1,10-phenanthroline (0.1 eq), to the mixture.
-
Reaction Execution: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided a more versatile and milder alternative for the synthesis of diaryl ethers and, by extension, chlorophenoxy anilines.[10][11][12] This reaction allows for the formation of the crucial C-N bond under more forgiving conditions, significantly expanding the scope of accessible analogs.[10]
Experimental Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
-
Reactant and Catalyst Preparation: In a glovebox, charge a reaction vial with the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition and Reaction Execution: Add an anhydrous, deoxygenated solvent, such as toluene or dioxane. Seal the vial and heat the reaction mixture to 80-110°C with stirring for 4-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
The choice between these synthetic routes often depends on the specific substitution patterns of the desired chlorophenoxy aniline and the compatibility of other functional groups present in the molecule.
Mechanism of Action: Targeting the Kinome
The therapeutic significance of chlorophenoxy anilines lies in their ability to act as multi-kinase inhibitors.[13][14][15] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
Chlorophenoxy aniline-based drugs, such as sorafenib and regorafenib, have been shown to inhibit a range of kinases involved in tumor cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis.[16][17][18]
Key Kinase Targets of Chlorophenoxy Aniline Derivatives:
| Kinase Target | Biological Function | Reference |
| VEGFR (1, 2, 3) | Angiogenesis, lymphangiogenesis | [13][14][16] |
| PDGFR-β | Angiogenesis, tumor growth | [13][15] |
| RAF Kinases (CRAF, BRAF) | Cell proliferation, survival (MAPK pathway) | [14][15][19] |
| KIT | Oncogenesis, cell proliferation | [13][14][16] |
| RET | Oncogenesis, cell proliferation | [13][14] |
| TIE2 | Angiogenesis | [13][17] |
| FGFR | Angiogenesis, tumor growth | [13][15] |
The ability of these drugs to inhibit multiple kinases simultaneously contributes to their broad anti-tumor activity.[13][15]
Caption: Inhibition of key signaling pathways by chlorophenoxy aniline-based multi-kinase inhibitors.
Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity
The pharmacological profile of chlorophenoxy aniline derivatives can be significantly altered by modifying their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and Their Impact:
| Modification | Impact on Activity |
| Substitution on the Phenoxy Ring | Can influence binding affinity and selectivity for different kinases. Electron-withdrawing groups can be beneficial. |
| Substitution on the Aniline Ring | Affects solubility, metabolic stability, and can introduce new interactions with the kinase active site. |
| Nature of the Linker between the Aniline and a Urea Moiety (in Sorafenib/Regorafenib) | Crucial for hydrogen bonding interactions within the kinase hinge region. |
Experimental Workflows for Evaluation
The preclinical evaluation of novel chlorophenoxy aniline derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Caption: A typical experimental workflow for the preclinical evaluation of novel chlorophenoxy aniline derivatives.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Therapeutic Applications and Future Directions
The clinical success of sorafenib and regorafenib has validated the chlorophenoxy aniline scaffold as a valuable starting point for the development of new anti-cancer agents.[16][17] Sorafenib is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[16] Regorafenib is used for metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[17]
Future research in this area is likely to focus on:
-
Developing more selective inhibitors: To reduce off-target effects and improve the therapeutic window.
-
Overcoming drug resistance: By designing compounds that are effective against mutated kinases.
-
Exploring new therapeutic areas: The anti-angiogenic and anti-proliferative properties of these compounds may be beneficial in other diseases characterized by abnormal cell growth and vascularization.
Conclusion
The journey of chlorophenoxy anilines from simple chemical building blocks to life-saving therapeutics is a testament to the power of medicinal chemistry. Through a deep understanding of their history, synthesis, and mechanism of action, researchers can continue to innovate and develop new generations of targeted therapies based on this privileged scaffold. The insights and protocols provided in this guide are intended to empower scientists in their quest to address unmet medical needs and advance the frontiers of drug discovery.
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- ResearchGate. (n.d.). Regorafenib mechanism of action.
- Hematology & Oncology. (n.d.). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.
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- YouTube. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects.
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- Wikipedia. (n.d.). Ullmann condensation.
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- Thermo Fisher Scientific - US. (n.d.). Ullmann Reaction.
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An In-Depth Technical Guide to the Safe Handling of 4-(2-Chlorophenoxy)aniline
This guide provides a comprehensive overview of the essential safety and handling protocols for 4-(2-Chlorophenoxy)aniline, a chemical intermediate pivotal in various research and development applications. Designed for laboratory personnel, researchers, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure a secure working environment. The causality behind each procedural recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.
Hazard Identification and GHS Classification
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its primary hazards.
GHS Hazard Statements: While specific GHS classifications for this compound can vary slightly between suppliers, the hazards are generally consistent with related chlorinated aniline compounds. The primary hazard statements include:
-
H302: Harmful if swallowed. [1]
-
H312: Harmful in contact with skin. [1]
-
H317: May cause an allergic skin reaction.
-
H332: Harmful if inhaled. [1]
-
H410: Very toxic to aquatic life with long-lasting effects. [3]
Signal Word: Danger or Warning[1][4]
GHS Pictograms:
| Pictogram | Hazard |
| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Respiratory Tract Irritant | |
| Carcinogenicity (suspected), Germ cell mutagenicity (suspected), Reproductive toxicity, Target organ toxicity | |
| Acute Toxicity (fatal or toxic) | |
| Hazardous to the aquatic environment |
Causality: The hazards associated with this compound stem from its chemical structure. Anilines are known to be readily absorbed through the skin and can lead to systemic toxicity. The presence of a chlorine atom can enhance its toxicological profile.
Toxicological Profile and Health Effects
Understanding the toxicological properties of this compound is fundamental to appreciating the importance of the prescribed safety measures.
-
Acute Toxicity : Harmful if ingested, inhaled, or absorbed through the skin.[1] Symptoms of acute exposure may include headache, nausea, vomiting, diarrhea, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[5]
-
Skin and Eye Irritation : Direct contact can cause significant skin and eye irritation.[1][2] Prolonged or repeated skin contact may lead to dermatitis.
-
Sensitization : May cause an allergic skin reaction in susceptible individuals.[4]
-
Chronic Toxicity : Prolonged or repeated exposure may cause damage to organs, including the liver, kidneys, and blood.[6] Some aniline compounds are suspected of causing genetic defects and cancer.[5]
Expert Insight: A key concern with aniline derivatives is their potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This is the underlying cause of cyanosis and a critical consideration in exposure incidents.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is the primary defense against exposure.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[7]
-
Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable.
| PPE Item | Specifications | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][9] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4] Gloves must be inspected before use and disposed of properly.[9] | Prevents skin contact and absorption. |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[4][6] For larger quantities or spill response, impervious clothing or a full suit may be necessary.[6] | Minimizes skin exposure. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with appropriate cartridges is required.[6] | Prevents inhalation of harmful dust or aerosols. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][8]
-
Minimize dust generation and accumulation.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[6][7]
-
Store in a locked poison room or an area accessible only to authorized personnel.[7]
Emergency Procedures
A well-defined emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (avoiding mouth-to-mouth if the material is toxic). Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][8] Seek immediate medical attention. |
Spill Response
A small-scale spill can be managed by trained personnel with the appropriate PPE and spill kits. For large spills, evacuate the area and contact emergency services.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[6]
-
Chemical Disposal : Contact a licensed professional waste disposal service to dispose of this material.[9] Do not allow the chemical to enter drains or waterways.[4]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[9]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO[10] |
| Molecular Weight | 219.67 g/mol [10] |
| Appearance | Pale yellow powder[11] |
| Boiling Point | 205°C at 12 mmHg[4] |
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and comprehensive emergency preparedness, researchers and scientists can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a foundational resource for fostering a culture of safety and responsibility in the laboratory.
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2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet - 4-((1H-Benzo[d][1][4][6]triazol-1-yl)methyl)aniline. (2021, May 1). Angene Chemical. Retrieved from [Link]
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- 11. Page loading... [guidechem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 4-(2-Chlorophenoxy)aniline
Introduction: The Strategic Role of 4-(2-Chlorophenoxy)aniline in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in industries ranging from textiles to printing.[1] Their ubiquity stems from a straightforward and cost-effective synthesis process, coupled with the ability to produce a vast spectrum of brilliant colors. The core structure of any azo dye is the azobenzene moiety (Ar-N=N-Ar'), where the specific properties of the dye—such as color, solubility, and fastness—are meticulously tuned by the nature of the aromatic (Ar) substituents.
The intermediate, this compound, serves as a highly valuable precursor for the diazo component in the synthesis of sophisticated monoazo and bisazo dyes. Its unique structure, featuring a phenoxy ether linkage and a strategically placed chlorine atom, offers several advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom and the ether linkage can influence the electronic environment of the resulting dye, often leading to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts.
-
Enhanced Molar Extinction Coefficient: The extended conjugation provided by the diphenyl ether backbone can increase the intensity of the color.
-
Improved Fastness Properties: The bulky and rigid structure can enhance the dye's affinity for hydrophobic fibers like polyester and improve its resistance to light, washing, and sublimation.[2][3]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and characterization of azo dyes derived from this compound. It combines detailed, field-proven protocols with the underlying chemical principles to ensure both reproducibility and a deep understanding of the experimental design.
Health, Safety, and Hazard Management
The synthesis of azo dyes involves the handling of hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.
2.1 Reagent Hazard Profile The primary intermediate, this compound, and related chloroaniline compounds are classified as hazardous.[4][5][6]
| Substance | CAS Number | Key Hazards | Precautionary Statements |
| This compound | 2658-08-4 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4] | P261, P264, P270, P271, P280 |
| **Sodium Nitrite (NaNO₂) ** | 7632-00-0 | Oxidizing solid, Toxic if swallowed, Very toxic to aquatic life. | P220, P264, P273, P301+P310 |
| Hydrochloric Acid (HCl) | 7647-01-0 | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation. | P260, P280, P303+P361+P353, P305+P351+P338 |
| 2-Naphthol | 135-19-3 | Harmful if swallowed, Causes serious eye irritation. | P264, P280, P301+P312 |
2.2 Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and nitrile gloves.[4][7] Handle all solids in a fume hood to avoid inhalation of dust.[5]
-
Ventilation: All steps of the synthesis must be performed in a well-ventilated chemical fume hood.[4]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not let chemicals enter drains.[4]
-
Emergency Procedures: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits ready.
Core Chemical Principles: The Diazotization-Coupling Reaction
The synthesis of azo dyes from this compound is a classic two-step process involving an electrophilic aromatic substitution mechanism.[1]
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt acts as an electrophile and attacks an electron-rich coupling component (e.g., a phenol or an arylamine) to form the stable azo compound.[1]
Mechanism of Diazotization
The reaction is initiated by the protonation of nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl. The protonated nitrous acid loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine on this compound then attacks the nitrosonium ion, and following a series of proton transfers and the elimination of a water molecule, the aryl diazonium salt is formed.
Causality: This reaction must be carried out at low temperatures (0–5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, releasing nitrogen gas and forming unwanted phenolic byproducts.[1][8][9]
Mechanism of Azo Coupling
The aryl diazonium ion is a weak electrophile. Therefore, the coupling reaction requires a strongly activated, electron-rich aromatic ring as the nucleophile.[1] Phenols (like 2-naphthol) or anilines are common choices. The reaction is pH-dependent:
-
With Phenols: The reaction is typically run under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, increasing the ring's nucleophilicity.
-
With Anilines: The coupling is performed in mildly acidic conditions (pH 4-5) to prevent the diazonium salt from converting to a diazohydroxide, while ensuring enough of the aniline is in its free base form to act as a nucleophile.
The diazonium ion then attacks the para position of the coupling agent. If the para position is blocked, it will attack the ortho position.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative red azo dye, 1-((4-(2-chlorophenoxy)phenyl)azo)naphthalen-2-ol.
Workflow Overview
Caption: Overall workflow for the synthesis of an azo dye.
Protocol 4.1: Preparation of the Diazonium Salt of this compound
| Parameter | Value |
| Reaction Temperature | 0–5 °C |
| Stirring Time | 30 minutes |
| Key Reagents | This compound, HCl, NaNO₂ |
Procedure:
-
In a 250 mL beaker, add 2.19 g (0.01 mol) of this compound to 25 mL of water and 5 mL of concentrated hydrochloric acid.
-
Stir the mixture until a fine slurry is obtained. Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 15 minutes using a Pasteur pipette. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.[9]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The resulting pale yellow, slightly turbid solution is the diazonium salt, which should be used immediately in the next step.[1][10]
Rationale:
-
In situ generation of nitrous acid from NaNO₂ and HCl is critical for the reaction to proceed.
-
Maintaining a low temperature is paramount to prevent the premature decomposition of the unstable diazonium salt.[1]
-
Using a slight excess of sodium nitrite ensures the complete conversion of the primary amine.
Protocol 4.2: Azo Coupling with 2-Naphthol
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool the 2-naphthol solution in an ice bath to below 5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 4.1) to the cold 2-naphthol solution with continuous, efficient stirring.[10]
-
A vibrant red precipitate will form immediately.
-
Once the addition is complete, allow the reaction mixture to stir in the ice bath for 2 hours to ensure the completion of the coupling reaction.
Rationale:
-
The alkaline medium deprotonates 2-naphthol to the highly nucleophilic naphthoxide ion, which is necessary for the coupling reaction with the weakly electrophilic diazonium salt.
-
Slow addition and continued cooling prevent side reactions and ensure a more uniform product.
Protocol 4.3: Purification and Characterization
Procedure:
-
Isolation: Collect the crude red dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold distilled water until the filtrate is neutral and colorless. This removes excess salts and base.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.
-
Characterization:
-
TLC: Check the purity of the recrystallized dye using Thin Layer Chromatography (TLC).
-
Melting Point: Determine the melting point of the purified dye. A sharp melting point is indicative of high purity.
-
Spectroscopy: Obtain UV-Vis, FTIR, and ¹H NMR spectra to confirm the chemical structure.[2][11][12][13]
-
Expected Spectroscopic Data:
| Technique | Expected Observations for 1-((4-(2-chlorophenoxy)phenyl)azo)naphthalen-2-ol |
| UV-Vis (in DMF) | λmax in the range of 450-520 nm, corresponding to the π → π* transition of the conjugated azo system. |
| FTIR (KBr Pellet) | ~3450 cm⁻¹ (broad, O-H stretch), ~1590 cm⁻¹ (N=N azo stretch), ~1240 cm⁻¹ (Ar-O-Ar ether stretch), ~750 cm⁻¹ (C-Cl stretch). |
| ¹H NMR (DMSO-d₆) | A complex multiplet pattern in the aromatic region (δ 6.8-8.5 ppm), a singlet for the hydroxyl proton (>10 ppm). |
Chemical Structure and Reaction Diagram
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Application Notes and Protocols: The Strategic Use of 4-(2-Chlorophenoxy)aniline in the Synthesis of Kinase Inhibitor Scaffolds
Authored by: A Senior Application Scientist
Introduction: The Anilino Moiety as a Privileged Scaffold in Modern Drug Discovery
The aniline scaffold is a cornerstone in medicinal chemistry, serving as a foundational building block for a vast array of active pharmaceutical ingredients (APIs).[1] Its prevalence is particularly notable in the field of oncology, where the anilino-quinazoline and anilino-pyrimidine cores form the backbone of numerous FDA-approved small molecule protein kinase inhibitors.[2][3] These drugs have revolutionized the treatment of various cancers by targeting the ATP-binding site of kinases, enzymes that are often dysregulated in malignant cells.[3]
This document provides a detailed examination of 4-(2-chlorophenoxy)aniline , a bifunctional aromatic amine. While not as extensively cited as some of its isomers, its structure embodies the key features of a versatile synthetic intermediate for constructing complex, pharmacologically active molecules. The molecule integrates three key structural motifs:
-
The Aniline Core: A primary amine on a benzene ring, which is a versatile nucleophile and a critical hydrogen bond donor for interacting with kinase hinge regions.[4]
-
The Diaryl Ether Linkage: Provides a semi-rigid scaffold that can orient other functional groups and engage in hydrophobic interactions within a protein's binding pocket.
-
The Chlorophenyl Group: The chlorine atom can modulate the molecule's electronic properties and lipophilicity, and provides a site for potential metabolic resistance or further derivatization.
This guide will elucidate the rationale behind using such building blocks and provide a detailed, field-proven protocol for its application in the synthesis of a 4-anilinoquinazoline scaffold, a common core in potent tyrosine kinase inhibitors.[2][5]
Scientific Rationale: Causality in Experimental Design
The selection of a starting material like this compound in a drug discovery campaign is driven by a deep understanding of structure-activity relationships (SAR). The aniline nitrogen's basicity is finely tuned by the electronic effects of the phenoxy group, making it sufficiently nucleophilic to participate in C-N bond-forming reactions without being overly reactive, which could lead to side products.
The primary application for this intermediate is in nucleophilic aromatic substitution (SNAr) reactions. In the context of kinase inhibitor synthesis, the aniline nitrogen attacks an electron-deficient aromatic ring, typically a 4-halopyrimidine or 4-haloquinazoline, to forge the critical anilino-heterocycle bond. This reaction is reliable, scalable, and forms the linchpin of many synthetic routes.
Below is a logical workflow for the synthesis and validation of a target compound derived from this compound.
Caption: High-level workflow for synthesis and validation.
Core Application: Synthesis of a 4-(2-Chlorophenoxy)anilino-quinazoline Scaffold
The following protocol details the synthesis of N-(4-(2-chlorophenoxy)phenyl)quinazolin-4-amine, a representative scaffold for a tyrosine kinase inhibitor. This SNAr reaction exemplifies a robust and common method in pharmaceutical synthesis.
Caption: SNAr synthesis of a 4-anilinoquinazoline scaffold.
Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction progression and product purity.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 56705-85-2 | 219.67 | 1.00 g | 4.55 |
| 4-Chloroquinazoline | 5739-19-5 | 164.60 | 0.75 g | 4.55 |
| 2-Propanol (IPA) | 67-63-0 | 60.10 | 20 mL | - |
| Hydrochloric Acid (conc. 37%) | 7647-01-0 | 36.46 | ~2 drops (catalytic) | - |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | As needed | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.55 mmol) and 4-chloroquinazoline (0.75 g, 4.55 mmol).
-
Add 20 mL of 2-propanol to the flask. The mixture will form a suspension.
-
Add 2 drops of concentrated hydrochloric acid using a glass pipette. The acid acts as a catalyst to activate the quinazoline ring.
-
Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.
-
Purge the system with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere, which prevents potential oxidative side reactions.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to reflux (approximately 82-85 °C for IPA) with vigorous stirring.
-
The reaction progress should be monitored every 2-4 hours by Thin Layer Chromatography (TLC).
-
TLC System: 7:3 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
Causality Check: The starting materials will have distinct Rf values. The reaction is complete upon the disappearance of the limiting reagent (typically the aniline) and the appearance of a new, major product spot.
-
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (typically 12-16 hours), remove the heat source and allow the flask to cool to room temperature.
-
A precipitate (the hydrochloride salt of the product) should form upon cooling.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 2-propanol (2 x 5 mL) to remove residual impurities.
-
Transfer the solid to a beaker and suspend it in 50 mL of saturated sodium bicarbonate solution to neutralize the HCl salt and liberate the free base. Stir for 30 minutes.
-
Filter the solid again, wash thoroughly with deionized water (3 x 20 mL), and dry under vacuum.
-
-
Purification:
-
For most applications, the product obtained after the base wash is of sufficient purity (>95%).
-
If further purification is required, recrystallization from ethanol or purification by column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) can be performed.
-
-
Characterization and Data Validation:
-
Yield: Calculate the percentage yield of the dried, purified product. A typical yield for this reaction is in the range of 85-95%.
-
Melting Point: Determine the melting point of the final compound. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by analyzing the proton NMR spectrum. Expect to see characteristic peaks for the aromatic protons on all three rings and a singlet for the N-H proton.
-
¹³C NMR: Confirm the carbon framework of the molecule.
-
HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the compound to verify its elemental composition. Expected [M+H]⁺: 348.0844.
-
-
Conclusion and Future Prospects
The protocol described provides a reliable and scalable method for utilizing this compound as a key building block in the synthesis of pharmaceutically relevant scaffolds. The resulting 4-anilinoquinazoline core can be further elaborated through functionalization of the quinazoline ring or the terminal chlorophenyl group to generate a library of compounds for screening in drug discovery programs. The principles and techniques outlined in this guide are broadly applicable to a wide range of aniline and heterocyclic starting materials, underscoring the foundational importance of this chemistry in the development of modern therapeutics.
References
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Aniline Oil (2024). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. Available at: [Link]
-
PubChem. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010. Available at: [Link]
-
Bridges, A. J. (2001). The medicinal chemistry of 4-anilinoquinazolines. PubMed. Available at: [Link]
-
Zhang, J. et al. (2017). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available at: [Link]
-
Dumas, J. et al. (2000). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. PubMed. Available at: [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. PubMed. Available at: [Link]
-
Tsou, H. R. et al. (2001). Synthesis and Cytotoxic Evaluation of Certain 4-anilino-2-phenylquinoline Derivatives. PubMed. Available at: [Link]
-
Kloub, M. et al. (2018). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. Available at: [Link]
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- 5. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-(2-Chlorophenoxy)aniline as a Foundational Building Block in Modern Agrochemical Research
Introduction: In the relentless pursuit of novel and effective crop protection agents, the strategic selection of molecular building blocks is paramount. Among these, 4-(2-chlorophenoxy)aniline has emerged as a scaffold of significant interest, offering a unique combination of structural features conducive to the development of a new generation of herbicides and fungicides. This technical guide provides an in-depth exploration of this compound's application in agrochemical synthesis, complete with detailed experimental protocols, mechanistic insights, and an examination of the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive resource to leverage this versatile intermediate in their research endeavors.
Physicochemical Properties and Strategic Importance
The utility of this compound as a precursor in agrochemical synthesis stems from its distinct molecular architecture. The molecule incorporates a diaryl ether linkage, a feature common to many bioactive compounds, which imparts a degree of conformational flexibility. The presence of a chlorine atom on one of the phenyl rings and an amino group on the other provides two key reactive sites for further chemical modification.
| Property | Value | Source |
| CAS Number | 56705-85-2 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO | [1] |
| Molecular Weight | 219.67 g/mol | [1] |
| IUPAC Name | This compound |
The strategic importance of this building block lies in its potential to serve as a foundation for compounds that can interact with specific biological targets in weeds and pathogenic fungi. The phenoxy portion can be tailored to enhance binding to target enzymes, while the aniline moiety provides a convenient handle for introducing various pharmacophores that can modulate activity, selectivity, and physicochemical properties.
Synthesis of this compound: The Ullmann Condensation
A cornerstone of diaryl ether synthesis is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. This reaction is instrumental in the preparation of this compound.
Reaction Principle: The synthesis involves the coupling of 4-aminophenol with 1-chloro-2-iodobenzene in the presence of a copper catalyst and a base. The mechanism proceeds through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether.
Protocol 2.1: Laboratory-Scale Synthesis of this compound
Materials:
-
4-Aminophenol
-
1-Chloro-2-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of 1-chloro-2-iodobenzene (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.
Application in Herbicide Synthesis: Phenylurea Derivatives
The aniline functional group of this compound is a versatile handle for the synthesis of a wide range of agrochemicals. One prominent class of herbicides derived from anilines are the phenylureas. These compounds are known inhibitors of photosynthesis.
Protocol 3.1: Synthesis of a Phenylurea Herbicide Derivative
Reaction Principle: This protocol describes the synthesis of a substituted phenylurea by reacting this compound with an appropriate isocyanate. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isocyanate.
Materials:
-
This compound
-
Alkyl or Aryl Isocyanate (e.g., methyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Isocyanate Addition: Slowly add the isocyanate (1.05 eq) to the solution at 0 °C (ice bath). A catalytic amount of triethylamine can be added to accelerate the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: If a precipitate forms, collect the solid by filtration. If no precipitate forms, wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure phenylurea derivative.
Mechanism of Action: Inhibition of Photosystem II
Many herbicides derived from anilines, including phenylureas, act by inhibiting photosynthesis at Photosystem II (PSII).
Biological Pathway: In the light-dependent reactions of photosynthesis, PSII is responsible for water splitting and the initial steps of electron transport. Phenylurea herbicides bind to the D1 protein of the PSII complex, specifically at the QB-binding niche. This binding event blocks the electron flow from QA to QB, thereby interrupting the photosynthetic electron transport chain. The blockage of electron flow leads to the accumulation of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.
Application in Fungicide Synthesis: Carbamate Derivatives
Beyond herbicides, the this compound scaffold can be incorporated into fungicides. Carbamate fungicides are a well-established class of crop protection agents that interfere with fungal cell division.
Protocol 5.1: Synthesis of a Carbamate Fungicide Derivative
Reaction Principle: This protocol outlines the synthesis of a carbamate by reacting this compound with a chloroformate. The reaction involves the nucleophilic attack of the aniline on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
Materials:
-
This compound
-
Alkyl or Aryl Chloroformate (e.g., ethyl chloroformate)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Chloroformate Addition: Add the chloroformate (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired carbamate.
Structure-Activity Relationship (SAR) Insights
The biological activity of agrochemicals derived from this compound is highly dependent on the nature and position of substituents on the aromatic rings and the functional group attached to the aniline nitrogen.
-
Phenoxy Ring Substitution: The position and electronic nature of the chloro substituent on the phenoxy ring can influence the molecule's conformation and binding affinity to the target site. Further substitution on this ring can be explored to optimize activity and selectivity.
-
Aniline Ring Substitution: Modifications to the aniline ring are generally less common but can be used to fine-tune electronic properties and metabolic stability.
-
N-Substituent: The group attached to the aniline nitrogen is critical for determining the mode of action. As demonstrated, this can lead to herbicides (ureas) or fungicides (carbamates). The nature of the R group in the urea (-NHCONHR) or carbamate (-NHCOOR) moiety significantly impacts potency and spectrum of activity.
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of agrochemical research. Its straightforward synthesis via the Ullmann condensation and the reactivity of its aniline group provide a robust platform for the creation of diverse libraries of potential herbicides and fungicides. The insights into the synthesis of phenylurea and carbamate derivatives, coupled with an understanding of their respective mechanisms of action, offer a solid foundation for researchers to design and develop novel crop protection solutions. Further exploration of the structure-activity relationships of compounds derived from this scaffold holds significant promise for addressing the ongoing challenges in agriculture.
References
-
Synthesis of some new 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides as potential antifungal agents. Farmacia, 2015. [Link]
-
Herbicidal compositions. Justia Patents, 1998. [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Synthesis and characterization of carbamates derivatives from 4-amino-1, 2, 4-triazole. Indian Journal of Chemistry, 2017. [Link]
-
Design, synthesis and antifungal activity of carboxylic acid amide fungicides: part 2: substituted 1-phenyl-2-phenoxyethylamino valinamide carbamates. RSC Advances, 2015. [Link]
-
Urea synthesis from aniline and CO2 and CS2. ResearchGate, 2018. [Link]
-
Chlorophenoxy herbicides. Taylor & Francis. [Link]
-
Synthesis and Characterization of 4-Chlorophenoxyacetic Acid Herbicide Intercalated into Calcium-Aluminium Layered Double Hydroxide Through Co-Precipitation Method. Malaysian Journal of Analytical Sciences, 2021. [Link]
- Fungicidal aniline derivatives.
-
Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI, 2022. [Link]
-
Synthesis of Antifungal 2-Anilino-4-phenylthiazoles and Their Inhibitory Activities on Sterol Biosynthesis: Study on new squalene epoxidase inhibitors (Part 2). ResearchGate, 1996. [Link]
-
Synthesis and Fungicidal Activity of New N,O-acyl Chitosan Derivatives. PubMed, 2008. [Link]
-
Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic. Semantic Scholar, 2021. [Link]
-
Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI, 2023. [Link]
-
Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and VLCFA and lipid synthesis inhibiting herbicides. Regulations.gov, 2013. [Link]
- Organic herbicide.
- (2,4-dichlorophenoxy)acetic acid analogs.
- Herbicide composition, formulations and methods thereof.
- Slow-release urea for killing weed and production method thereof.
- Urea based natural herbicide compositions.
- Solid herbicide compositions with built-in adjuvant.
- Process for preparing of insecticidal composition containing optically active &-cyano-3-phenoxybenzyl 2-(4-chlorophenyl)sovalerate.
-
Synthesis and Inhibitory Activity of N-Acyl-N-arylalaninates on Phytopathogenic Fungi. National Institutes of Health (NIH), 2023. [Link]
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Application Note: High-Sensitivity Analytical Methods for the Detection of 4-(2-Chlorophenoxy)aniline
Introduction
4-(2-Chlorophenoxy)aniline is an aromatic amine derivative that may arise as a process-related impurity or a degradation product in the synthesis of various active pharmaceutical ingredients (APIs) and other chemical products. Due to the potential toxicity associated with aromatic amines, regulatory agencies mandate strict control and monitoring of such impurities in drug substances and finished products.[1][2] The development of robust, sensitive, and specific analytical methods is therefore critical to ensure product quality, safety, and regulatory compliance.
This comprehensive guide provides detailed protocols and technical insights for the detection and quantification of this compound using state-of-the-art analytical techniques. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure reliable and reproducible results. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and trace-level analysis.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀ClNO | [3] |
| Molecular Weight | 219.67 g/mol | [3] |
| CAS Number | 56705-85-2 | [3] |
| Appearance | Solid (form may vary) | |
| IUPAC Name | This compound |
General Analytical Workflow
A systematic approach is essential for accurate impurity analysis. The overall process, from sample handling to final reporting, follows a validated sequence to ensure data integrity.
Caption: General workflow for impurity analysis.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is the gold standard for the quantification of non-volatile impurities in pharmaceutical analysis due to its robustness, sensitivity, and wide applicability.[4] For this compound, a C18 stationary phase provides excellent retention and separation from other process-related impurities based on hydrophobicity.
Principle of the Method
The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. By manipulating the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent), the retention time of this compound can be optimized for effective separation. Detection is typically achieved using a UV-Vis detector, as the aromatic rings in the molecule exhibit strong absorbance at specific wavelengths.
Recommended HPLC Protocol
This protocol is a robust starting point and should be validated according to ICH guidelines for its intended use.[5]
3.2.1 Equipment and Reagents
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (≥18 MΩ·cm).
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment).
-
This compound reference standard.
3.2.2 Preparation of Solutions
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in deionized water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (1 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with the diluent.
-
Sample Solution: Accurately weigh a sample containing the equivalent of 100 mg of the main API and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a nominal concentration of 1000 µg/mL of the main substance.
3.2.3 Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 239 nm[7] |
| Injection Volume | 10 µL |
| Run Time | ~20 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (0.1% Formic Acid in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 17.0 | 30 | 70 |
| 17.1 | 70 | 30 |
| 20.0 | 70 | 30 |
3.2.4 Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the Working Standard Solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the Sample Solution in duplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration using the external standard method.
Caption: Step-by-step workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an exceptionally powerful technique for the unambiguous identification and trace-level quantification of volatile and semi-volatile compounds.[8] It provides structural information through mass spectrometry, making it ideal for confirming the identity of impurities. While anilines can sometimes exhibit poor peak shape due to their polarity, modern capillary columns and optimized conditions often allow for direct analysis without derivatization.[9]
Principle of the Method
The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., Helium) onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum serves as a "chemical fingerprint" for identification.
Recommended GC-MS Protocol
4.2.1 Equipment and Reagents
-
GC-MS system with an Electron Ionization (EI) source.
-
Fused silica capillary column (e.g., SE-54 or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Helium (carrier gas, 99.999% purity).
-
Methylene chloride or Ethyl acetate (GC grade).
-
This compound reference standard.
4.2.2 Preparation of Solutions
-
Solvent: Methylene chloride or another suitable volatile solvent.[11]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with the solvent.
-
Sample Preparation: Use a suitable extraction technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate the analyte from the sample matrix and concentrate it in the chosen solvent. A common LLE procedure involves adjusting the aqueous sample to a basic pH (e.g., pH 11) and extracting with methylene chloride.[10]
4.2.3 Instrumental Conditions
| Parameter | Recommended Setting |
| Column | SE-54 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification |
4.2.4 Analysis Procedure
-
Condition the GC-MS system.
-
Inject a solvent blank to verify system cleanliness.
-
Inject the Working Standard Solution to determine the retention time and verify the mass spectrum of this compound.
-
Inject the prepared sample extract.
-
Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample with that of the reference standard.
-
Quantification: For trace analysis, develop a SIM method using characteristic ions from the analyte's mass spectrum to enhance sensitivity and selectivity.
Caption: Step-by-step workflow for GC-MS analysis.
Method Validation
Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[12] Key validation parameters, as defined by the International Council for Harmonisation (ICH), should be assessed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (for HPLC-PDA), MS confirmation (for GC-MS). |
| Linearity | The method's ability to elicit results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like flow rate, pH, or temperature are slightly varied.[7] |
Conclusion
The reliable detection of this compound is paramount for ensuring the safety and quality of pharmaceutical and chemical products. The HPLC-UV method presented here offers a robust and precise approach for routine quantification, while the GC-MS method provides definitive confirmation and superior sensitivity for trace-level analysis. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, expected concentration levels, and whether the goal is quantification or identification. Both protocols serve as a strong foundation for developing and validating in-house methods tailored to specific applications.
References
-
United States Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009.
-
AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance.
-
ResearchGate. (2015). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations.
-
ResearchGate. (2016). Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides.
-
ResearchGate. (2019). Sample preparation for the determination of chlorophenols.
-
ACS Publications. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine (N-na) as the coupling agents. Analytical Chemistry.
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers.
-
SIELC Technologies. (n.d.). Separation of 2-(2,4-Dichlorophenoxy)aniline on Newcrom R1 HPLC column.
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information.
-
Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
-
In-Text Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
-
Rasayan Journal of Chemistry. (2015). Visible spectrophotometric method for the determination of some typical aromatic primary amines by using p-N, N-dimethylphenylenediamine and sodium meta periodate.
-
ResearchGate. (2017). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
-
Phenomenex. (2023). Sample Preparation Techniques for Precision in Analysis.
-
United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
ResearchGate. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples.
-
ResearchGate. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
-
AxisPharm. (n.d.). Sample Preparation Guidelines.
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
-
Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE-HPLC.
-
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review.
-
PubMed. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
-
NC State University Libraries. (n.d.). Spectroscopy of Amines. Organic Chemistry: A Tenth Edition.
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
-
Analytice. (n.d.). N-(4-aminophenyl) aniline - analysis.
-
Sigma-Aldrich. (n.d.). Sample Preparation Techniques.
-
BenchChem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
-
Ecological Chemistry and Engineering Society. (n.d.). Preparing Samples for Analysis - The Key to Analytical Success.
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Application Notes and Protocols for the Development of Anticancer Agents Based on the 4-(2-Chlorophenoxy)aniline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Phenoxyanilines in Oncology
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the phenoxyaniline moiety has emerged as a "privileged scaffold" – a molecular framework that is recurrent in a multitude of biologically active compounds. Its structural rigidity, coupled with the tunable electronic and steric properties of its two aromatic rings, makes it an ideal starting point for the rational design of targeted therapies. Specifically, the 4-(2-chlorophenoxy)aniline scaffold offers a unique combination of features: the aniline nitrogen provides a key hydrogen bond donor/acceptor site for interaction with protein kinases, while the 2-chloro substitution on the phenoxy ring can induce a specific conformational bias and enhance binding affinity through halogen bonding or by occupying hydrophobic pockets in the target protein. This document provides a comprehensive guide to leveraging the this compound scaffold in the discovery and development of novel anticancer agents, with a focus on its application in the synthesis of quinazoline and quinoline-based kinase inhibitors.
Rationale for Targeting Protein Kinases
Protein kinases are a family of enzymes that play a pivotal role in intracellular signaling pathways, regulating a wide array of cellular processes including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression. Consequently, protein kinase inhibitors have become a major class of targeted cancer therapies. The 4-anilinoquinazoline and 4-anilinoquinoline cores, which can be readily synthesized from this compound, are well-established pharmacophores that mimic the adenine moiety of ATP, enabling them to competitively and often potently inhibit the kinase activity of key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Synthetic Pathways to Bioactive Scaffolds
The primary synthetic route to harness the potential of this compound involves its condensation with a suitably activated heterocyclic core, most commonly a 4-chloroquinazoline or 4-chloroquinoline. These reactions are typically nucleophilic aromatic substitutions, where the aniline nitrogen displaces the chlorine atom at the 4-position of the heterocyclic ring.
General Synthetic Workflow
Application Notes & Protocols: 4-(2-Chlorophenoxy)aniline as a Versatile Building Block in Advanced Material Science
Prepared for: Researchers, scientists, and drug development professionals
Abstract
These application notes provide a comprehensive technical guide on the potential applications of 4-(2-chlorophenoxy)aniline in material science. While direct literature on this specific molecule is emerging, its structural motifs—a reactive aniline group, a flexible ether linkage, and a halogen substituent—position it as a highly valuable monomer for the synthesis of advanced polymers. This guide extrapolates from established principles in polymer chemistry to propose detailed protocols for the synthesis and characterization of two classes of materials with significant technological potential: high-performance polyimides and electroactive polymers. The causality behind experimental choices is explained, and robust characterization methodologies are provided to validate the synthesis and performance of these novel materials.
Introduction to this compound
This compound is an aromatic diamine with the molecular formula C₁₂H₁₀ClNO.[1][2] Its unique structure offers several advantages for polymer synthesis:
-
Asymmetric Diarylether Moiety : The ether linkage provides flexibility to the polymer backbone, which can enhance solubility and processability without significantly compromising thermal stability.
-
Reactive Aniline Group : The primary amine functionality serves as a key reactive site for polymerization reactions, particularly in the formation of polyimides and polyanilines.
-
Ortho-Chloro Substituent : The chlorine atom on the phenoxy ring can influence the polymer's properties in several ways, including increasing flame retardancy, modifying solubility, and altering the electronic characteristics of the resulting material.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 56705-85-2 | [1][3] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |
| Molecular Weight | 219.67 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
Application I: High-Performance Polyimides for Electronics and Aerospace
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[4] They are widely used in the aerospace and electronics industries. The incorporation of this compound as a diamine monomer is proposed to yield polyimides with enhanced solubility and tailored dielectric properties.
Scientific Rationale
The conventional two-step synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.[4][5] The flexible ether linkage in this compound is expected to disrupt chain packing, thereby improving the solubility of the resulting polyimide in common organic solvents.[5][6] This is a significant advantage, as many high-performance polyimides are intractable and difficult to process.[4][6]
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for two-step polyimide synthesis.
Detailed Protocol: Synthesis of a Polyimide from this compound and PMDA
Materials:
-
This compound (diamine)
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (inert atmosphere)
Protocol:
-
Reaction Setup : In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous NMP to achieve a 15% (w/w) solid content.
-
Monomer Addition : Slowly add solid pyromellitic dianhydride (PMDA, 1 equivalent) to the stirred diamine solution in small portions over one hour. The addition should be done under a continuous nitrogen purge to prevent moisture contamination.
-
Polymerization : Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Film Casting : Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.
-
Thermal Imidization : Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[4] This gradual heating schedule ensures the complete removal of solvent and the cyclization of the amic acid to the imide.
-
Film Recovery : After cooling to room temperature, the resulting flexible polyimide film can be carefully peeled from the glass substrate.
Recommended Characterization
| Technique | Purpose | Expected Outcome |
| FTIR Spectroscopy | Confirm conversion of poly(amic acid) to polyimide. | Disappearance of amic acid peaks (approx. 1650 cm⁻¹ and 3300 cm⁻¹) and appearance of characteristic imide peaks (approx. 1780 cm⁻¹ and 1720 cm⁻¹).[7] |
| ¹H NMR Spectroscopy | Verify the chemical structure of the polymer. | Peaks corresponding to the aromatic protons of both the diamine and dianhydride residues. |
| Thermogravimetric Analysis (TGA) | Evaluate thermal stability. | Determination of the 5% and 10% weight loss temperatures, which are expected to be above 500°C in a nitrogen atmosphere for aromatic polyimides.[5] |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg). | A high Tg, likely in the range of 200-300°C, indicates a rigid polymer backbone suitable for high-temperature applications.[5][7] |
Application II: Electroactive Polymers for Sensors and Actuators
Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field.[8] Polyaniline (PANI) and its derivatives are prominent examples of conductive polymers.[9] The synthesis of a polyaniline derivative using this compound is proposed for applications in chemical sensing and artificial muscles.
Scientific Rationale
Aniline and its derivatives can be polymerized chemically or electrochemically to form conductive polymers.[8][10] The resulting polymer's properties are highly dependent on the substituent on the aniline ring. The phenoxy group in this compound is expected to enhance the solubility of the resulting polymer in organic solvents, facilitating its processing into thin films.[9] The electronic properties of the polymer, and thus its sensitivity as a sensor, will be modulated by the electron-withdrawing nature of the chloro-substituted phenoxy group.
Experimental Workflow: Chemical Polymerization
Caption: Workflow for chemical synthesis of a polyaniline derivative.
Detailed Protocol: Chemical Oxidative Polymerization
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl), 1M
-
Methanol
Protocol:
-
Monomer Solution : Dissolve this compound in 1M HCl in a beaker and cool the solution to 0-5°C in an ice bath.
-
Oxidant Solution : Separately, dissolve ammonium persulfate in 1M HCl to create an oxidant solution. The molar ratio of oxidant to monomer should be 1:1.
-
Polymerization : Add the oxidant solution dropwise to the cold, stirred monomer solution over 30 minutes. A dark-colored precipitate should form.
-
Reaction Completion : Allow the reaction to proceed with stirring for 24 hours at 0-5°C.
-
Purification : Collect the precipitate by vacuum filtration. Wash the polymer powder sequentially with 1M HCl and methanol to remove unreacted monomer and oligomers.
-
Drying : Dry the resulting polymer (in its conductive emeraldine salt form) in a vacuum oven at 60°C for 24 hours.
Recommended Characterization
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Confirm the electronic state of the polymer. | For the conductive emeraldine salt form, characteristic absorption bands are expected around 320-360 nm and >700 nm.[9] |
| Cyclic Voltammetry (CV) | Investigate the electrochemical activity and redox behavior. | Reversible redox peaks indicating the transitions between different oxidation states of the polymer (leucoemeraldine, emeraldine, pernigraniline).[10] |
| Four-Point Probe Measurement | Determine the electrical conductivity of the polymer film. | Measurement of sheet resistance to calculate the bulk conductivity. |
| Scanning Electron Microscopy (SEM) | Analyze the morphology of the polymer. | Visualization of the polymer's surface structure (e.g., granular, fibrous), which influences sensor performance.[9] |
Conclusion
This compound presents itself as a promising, yet underexplored, monomer for the development of advanced functional polymers. The protocols detailed herein provide a robust starting point for synthesizing and characterizing novel polyimides and electroactive polymers based on this unique chemical structure. The anticipated enhancements in solubility, processability, and tailored electronic properties make these materials highly attractive for a range of applications, from thermally stable coatings in aerospace to active layers in chemical sensors. Further research is encouraged to fully elucidate the structure-property relationships of polymers derived from this compound.
References
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 34. [Link]
-
Fonseca, J., et al. (2021). Electroactive Polymers Obtained by Conventional and Non-Conventional Technologies. MDPI. [Link]
-
Chen, F. (1992). Synthesis and characterisation of some electroactive polymers. PhD thesis, Dublin City University. [Link]
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Hsiao, S.-H., & Yang, C.-P. (2008). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 34(10), 1979-1986. [Link]
-
Lin, C.-H., et al. (2003). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Journal of Polymer Science Part A: Polymer Chemistry, 41, 3361–3374. [Link]
-
Unknown Author. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of the Society of Polymer Science, Japan, 56(1), 1-4. [Link]
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PubChem. 2-(4-Chlorophenoxy)aniline. [Link]
-
Fishman, M. L., et al. (2004). Preparation and Characterization of Electroactive Biopolymers. ResearchGate. [Link]
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Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. [Link]
-
Zapsis, K. A., et al. (2022). Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Polymers, 14(20), 4381. [Link]
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Application Note & Experimental Protocol: A Multi-Tiered Approach to Interrogating the Biological Effects of 4-(2-Chlorophenoxy)aniline
Abstract
This document provides a comprehensive, multi-tiered experimental framework for investigating the biological effects of 4-(2-Chlorophenoxy)aniline, a halogenated aromatic amine of interest in toxicology and pharmacology. Due to the limited specific data on this compound, this protocol synthesizes established methodologies for analogous aniline derivatives to propose a robust, tiered approach.[1][2] The workflow progresses from initial cytotoxicity screening to detailed mechanistic studies focusing on genotoxicity, oxidative stress, and the induction of apoptosis. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices. This guide is intended to provide researchers with a rigorous and logical pathway to characterize the cellular and molecular impacts of this compound.
Introduction: The Scientific Context of this compound
This compound belongs to the family of aromatic amines, a class of compounds with wide industrial applications, including the synthesis of dyes and pharmaceuticals.[3][4] Its structure, featuring a chlorinated phenoxy group, suggests potential biological activity. Aniline and its derivatives have been shown to exhibit a range of toxicological effects, including hematotoxicity, genotoxicity, and carcinogenicity.[2][5] The halogen substituent is of particular interest, as halogenation can significantly influence a compound's metabolic fate and reactivity.[6][7]
The metabolic activation of aromatic amines, often mediated by cytochrome P450 enzymes in the liver, can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA.[1][8] This process is a common mechanism for the genotoxicity observed in many aniline derivatives.[1][9][10] Furthermore, interactions with cellular systems can induce oxidative stress and trigger programmed cell death, or apoptosis.[11][12] Given these precedents, a thorough investigation into the biological effects of this compound is warranted.
This guide outlines a three-tiered experimental approach:
-
Tier 1: Foundational Cytotoxicity Assessment. To determine the compound's general toxicity and establish effective dose ranges for subsequent experiments.
-
Tier 2: Genotoxicity and Oxidative Stress Analysis. To investigate the potential for DNA damage and the role of reactive oxygen species (ROS).
-
Tier 3: Mechanistic Apoptosis Pathway Investigation. To elucidate the specific molecular pathways involved in potential programmed cell death.
Tier 1: Foundational Cytotoxicity Assessment
The initial step is to determine the concentration-dependent effect of this compound on cell viability. This is crucial for identifying the IC50 (half-maximal inhibitory concentration) value, which will inform the dose selection for all subsequent, more complex assays. A human hepatoma cell line, such as HepG2, is recommended due to its metabolic capabilities, which are relevant for studying compounds like aromatic amines that may undergo metabolic activation.[8]
Protocol 2.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated cells (medium only) and vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Example Cytotoxicity Data
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 0.1 | 98.7 ± 5.2 | 97.5 ± 4.9 | 95.3 ± 5.5 |
| 1 | 95.2 ± 4.8 | 91.3 ± 5.3 | 88.1 ± 6.1 |
| 10 | 82.1 ± 6.1 | 75.4 ± 5.8 | 65.7 ± 5.9 |
| 100 | 55.3 ± 5.5 | 48.9 ± 6.2 | 35.2 ± 6.4 |
| 500 | 21.8 ± 4.3 | 15.6 ± 3.9 | 9.8 ± 2.7 |
| 1000 | 8.9 ± 2.9 | 5.2 ± 1.8 | 3.1 ± 1.5 |
IC50 Values:
-
24h: ~120 µM
-
48h: ~95 µM
-
72h: ~60 µM
Tier 2: Genotoxicity and Oxidative Stress Analysis
Based on the IC50 values from Tier 1, non-cytotoxic to moderately cytotoxic concentrations (e.g., IC10, IC25, and IC50) should be used for these more sensitive assays.
Protocol 3.1: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[12] Damaged DNA migrates further in an electric field, creating a "comet" shape.
Materials:
-
Treated cells from Protocol 2.1
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold)
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Step-by-Step Methodology:
-
Cell Preparation: Expose HepG2 cells to this compound at IC10, IC25, and IC50 concentrations for 24 hours. Include positive (e.g., H₂O₂) and negative controls.
-
Slide Preparation: Coat microscope slides with NMPA.
-
Cell Embedding: Harvest and resuspend ~1 x 10⁵ cells in 75 µL of LMPA. Pipette this mixture onto the pre-coated slide and cover with a coverslip. Allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25V for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer, then stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage using imaging software to measure parameters like tail length and tail moment.
Protocol 3.2: Intracellular ROS Measurement
This protocol uses a fluorescent probe, DCFDA, to measure the generation of intracellular reactive oxygen species (ROS), a key indicator of oxidative stress.
Materials:
-
Treated cells
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat HepG2 cells in a 96-well plate with this compound as described previously.
-
Loading with DCFDA: After the treatment period (e.g., 6, 12, or 24 hours), wash the cells with PBS and incubate them with 10 µM DCFDA in PBS for 30 minutes at 37°C.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold increase in ROS production.
Visualization: Proposed Workflow for Biological Effects Assessment
Caption: A multi-tiered workflow for assessing the biological effects of this compound.
Tier 3: Mechanistic Apoptosis Pathway Investigation
If significant cytotoxicity and DNA damage are observed, the next logical step is to determine if cell death occurs via apoptosis and to identify the key molecular players.
Protocol 4.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while PI enters cells with compromised membranes (late apoptotic/necrotic event).
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat HepG2 cells with this compound at the determined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 4.2: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to measure changes in the expression levels of key proteins involved in the apoptotic cascade.[11] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of mitochondrial-mediated apoptosis. Cleaved Caspase-3 is a key executioner caspase.[11]
Materials:
-
Treated cell lysates
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Protein Extraction: Treat cells as in 4.1, then lyse them to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the β-actin loading control. Calculate the Bax/Bcl-2 ratio.
Visualization: Proposed Intrinsic Apoptosis Pathway
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Application Notes and Protocols for High-Throughput Screening of 4-(2-Chlorophenoxy)aniline Derivatives
Introduction: Unlocking the Therapeutic Potential of 4-(2-Chlorophenoxy)aniline Derivatives
The this compound scaffold is a privileged chemical structure in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active molecules.[1] Derivatives of this compound have shown promise in various therapeutic areas, acting as inhibitors of critical cellular signaling pathways implicated in cancer, neurodegenerative diseases, and metabolic disorders.[2][3] The strategic placement of the chlorophenoxy and aniline moieties provides a unique three-dimensional arrangement that can be tailored to achieve high-affinity interactions with specific biological targets. The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth technical guide for the high-throughput screening (HTS) of this compound derivatives. This document will move beyond a simple recitation of protocols, offering insights into the rationale behind experimental design and providing a framework for the successful identification and validation of novel therapeutic candidates.
Strategic Considerations for Assay Selection
The success of any HTS campaign hinges on the selection of a robust and relevant assay. For this compound derivatives, the literature suggests several promising avenues for investigation, including but not limited to, the inhibition of protein kinases and metalloenzymes.[2] The choice between a biochemical and a cell-based assay format is a critical decision point, each offering distinct advantages and disadvantages.
Biochemical Assays: These assays utilize purified molecular components to directly measure the interaction between a compound and its target. They offer a clean, mechanistic readout and are generally less prone to off-target effects.[4] For kinase targets, common biochemical assay formats include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, providing a robust and sensitive assay format that is easily miniaturized.[5]
-
AlphaLISA®/AlphaScreen®: These bead-based proximity assays are highly versatile and can be used to study a wide range of biological interactions, including those involving large protein substrates.[6][7]
-
LanthaScreen®: This platform often employs a lanthanide-based TR-FRET approach to quantify kinase activity or inhibitor binding.[8]
Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using living cells. They provide insights into a compound's cell permeability, potential cytotoxicity, and its effects on intracellular signaling pathways.[9] However, they can be more complex to develop and may require more extensive secondary screening to deconvolute the mechanism of action.[9]
For the purposes of this guide, we will focus on providing detailed protocols for two distinct and high-value target classes for which phenoxyaniline derivatives have shown activity: Protein Kinases (specifically MEK1) and Metalloenzymes (specifically Carbonic Anhydrase II) .
I. High-Throughput Screening of this compound Derivatives as MEK1 Kinase Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers, making the kinase MEK1 a prime therapeutic target.[2]
Signaling Pathway Overview
Caption: The MAPK/ERK signaling cascade and the point of inhibition by MEK1 inhibitors.
Experimental Protocol: HTRF-Based MEK1 Kinase Assay
This protocol is designed for a 384-well plate format and leverages the robust and sensitive HTRF technology.[3]
Materials and Reagents:
-
Recombinant human MEK1 enzyme
-
Biotinylated ERK1 substrate peptide
-
ATP
-
HTRF KinEASE™ STK S1 substrate
-
Europium cryptate-labeled anti-phospho-ERK antibody (Donor)
-
XL665-conjugated streptavidin (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: 100 mM HEPES pH 7.4, 50 mM EDTA, 0.5 M KF, 0.1% BSA
-
This compound derivative library (solubilized in 100% DMSO)
-
Positive Control Inhibitor (e.g., U0126)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Assay Development and Optimization:
Prior to the full screen, it is crucial to determine the optimal concentrations of enzyme, substrate, and ATP. This is achieved through matrix titrations to identify conditions that yield a robust signal window and a Z'-factor > 0.5. The ATP concentration should be at or near the Km for MEK1 to ensure sensitive detection of ATP-competitive inhibitors.
| Parameter | Recommended Starting Concentration | Rationale |
| MEK1 Enzyme | 0.5 - 5 nM | Titrate to find the concentration that gives a linear reaction rate over the desired incubation time. |
| Biotinylated ERK1 | 100 - 500 nM | Substrate concentration should be near its Km for MEK1 for optimal sensitivity. |
| ATP | 10 - 50 µM | Should be at or near the Km of MEK1 for ATP to allow for effective competition by inhibitors. |
| HTRF Antibodies | Per manufacturer's recommendation | Follow the supplier's guidelines for optimal signal. |
HTS Workflow:
Caption: A generalized workflow for a high-throughput screening campaign.
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well plate. For controls, dispense 50 nL of 100% DMSO (negative control) and 50 nL of a known MEK1 inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of MEK1 enzyme diluted in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a mixture of biotinylated ERK1 substrate and ATP (at 2x the final concentration) in assay buffer to each well to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the stop/detection buffer containing the HTRF donor and acceptor antibodies to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
II. High-Throughput Screening of this compound Derivatives as Carbonic Anhydrase II Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[2]
Experimental Protocol: Colorimetric Carbonic Anhydrase II Esterase Activity Assay
This protocol utilizes the esterase activity of CA II to monitor inhibition in a 384-well format, which is a well-established method for HTS.[10]
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase II (CA II)
-
4-Nitrophenyl acetate (pNPA) substrate
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
This compound derivative library (solubilized in 100% DMSO)
-
Positive Control Inhibitor (e.g., Acetazolamide)
-
384-well clear microplates
-
Spectrophotometric plate reader
Assay Development and Optimization:
As with the kinase assay, initial optimization is critical. The concentrations of CA II and pNPA should be determined to ensure a linear reaction rate and a sufficient signal-to-background ratio.
| Parameter | Recommended Starting Concentration | Rationale |
| Carbonic Anhydrase II | 2 - 10 nM | Titrate to achieve a linear increase in absorbance over the desired time frame. |
| 4-Nitrophenyl acetate (pNPA) | 0.5 - 2 mM | The substrate concentration should be near its Km for CA II to ensure sensitivity to competitive inhibitors. |
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of each this compound derivative, DMSO (negative control), and Acetazolamide (positive control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of CA II diluted in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of pNPA substrate diluted in assay buffer to each well.
-
Kinetic Reading: Immediately place the plate in a spectrophotometric reader pre-set to 37°C and measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
Data Analysis: The rate of pNPA hydrolysis is determined by the slope of the linear portion of the absorbance versus time curve.
Data Analysis and Hit Confirmation
Primary Screen Data Analysis:
-
Normalization: Raw data from each plate should be normalized to the plate's internal controls. The percent inhibition is typically calculated as follows: % Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))
-
Quality Control: The Z'-factor is a critical metric for assessing the quality of an HTS assay.[11] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3 * (σp + σn)) / |μp - μn| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.
Hit Confirmation and Prioritization:
-
Re-testing: "Hits" from the primary screen should be re-tested under the same assay conditions to confirm their activity and rule out false positives.
-
Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀).
-
Orthogonal Assays: To eliminate assay-specific artifacts, it is crucial to test confirmed hits in an orthogonal assay that utilizes a different detection technology or substrate.[12]
-
Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by comparing the activity of structurally related compounds from the screening library. This can guide the synthesis of new analogs for lead optimization.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - High variability in control wells- Small signal window | - Optimize reagent concentrations and incubation times.- Ensure consistent liquid handling and mixing. |
| High False-Positive Rate | - Compound autofluorescence or quenching- Compound aggregation- Non-specific enzyme inhibition | - Perform counter-screens without the enzyme or substrate.- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Test hits in orthogonal assays. |
| High False-Negative Rate | - Low compound potency- Compound instability in assay buffer | - Screen at a higher compound concentration.- Assess compound stability under assay conditions. |
| Edge Effects on Plates | - Evaporation from outer wells | - Use plate sealers during incubations.- Avoid using the outer rows and columns for sample wells. |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The successful implementation of a high-throughput screening campaign, as outlined in these application notes, requires careful planning, rigorous assay development, and a systematic approach to data analysis and hit validation. By understanding the underlying principles of the chosen assays and anticipating potential challenges, researchers can significantly increase the probability of identifying potent and selective modulators of key biological targets.
References
- Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1439, 131-144.
- Konvalinka, J., et al. (2020). Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. SLAS Discovery, 25(8), 927-936.
- Sae-Lee, W., et al. (2018). Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1243-1251.
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3967-3983.
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
- Jia, Y. (2016).
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Iyer, R., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 11(7), 782-791.
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
- Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 825-833.
- Burlingame, M. A., et al. (2017). A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases. Analytical Biochemistry, 529, 40-47.
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of hit and anti-hit classes of screening data. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
- Sharma, G., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Stem Cell Reports, 8(5), 1338-1351.
- Stresser, D. M., et al. (2004). High-throughput screening assays for CYP2B6 metabolism and inhibition using fluorogenic vivid substrates. Drug Metabolism and Disposition, 32(11), 1345-1352.
- de la Escosura, A., & Imperiali, B. (2013).
- Macarron, R., et al. (2011). High-throughput screening: today's biochemical and cell-based approaches. Nature Reviews Drug Discovery, 10(3), 188-199.
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BMG LABTECH. (2021). Competitive high-throughput analysis of kinase inhibitor binding kinetics. Retrieved from [Link]
- Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 5, 2-10.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
- Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 21(8), 1049-1056.
- Liu, Y., et al. (2024). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry, 96(30), 11181-11188.
- Stresser, D. M., et al. (2004). A high throughput screening assay to screen for CYP2E1 metabolism and inhibition using a fluorogenic vivid p450 substrate. Drug Metabolism and Disposition, 32(4), 363-370.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
- Yao, M., et al. (2007). High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. VI. Simultaneous evaluation of inhibition potential of drugs on human hepatic isozymes CYP2A6, 3A4, 2C9, 2D6 and 2E1. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 258-268.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Li, H., & Chen, C. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Molecules, 23(10), 2503.
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PeptiFinder. (n.d.). Hit Confirmation. Retrieved from [Link]
- Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 21(8), 1049-1056.
- Kim, J., & Gutfreund, H. (2025).
- Kaur, S., & Glick, J. (1998). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Proceedings of the National Academy of Sciences, 95(12), 6571-6576.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Chlorophenoxy)aniline
Welcome to the technical support guide for the synthesis of 4-(2-Chlorophenoxy)aniline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you improve your reaction yields and product purity.
The synthesis of diaryl ethers and amines is a cornerstone of medicinal and materials chemistry. However, these C-O and C-N bond-forming reactions are often plagued by issues such as low yields, harsh reaction conditions, and difficult purifications. This guide will focus on the two most prevalent and effective methods for synthesizing this compound: the Ullmann Condensation and the Buchwald-Hartwig Amination.
Part 1: Strategic Synthesis Route Selection (FAQs)
Question 1: What are the primary methods for synthesizing this compound, and how do I choose between them?
The two most common strategies are the Ullmann condensation and the Buchwald-Hartwig amination. The choice depends on your starting materials, available equipment, and sensitivity of functional groups on your substrates.
-
Ullmann Condensation: This is a classic copper-catalyzed reaction. You would typically react 4-aminophenol with 1,2-dichlorobenzene or 2-chloro-iodobenzene. Traditionally, this method requires high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP.[1] Modern ligand-assisted protocols can lower the required temperature.[2] It is often preferred for its lower catalyst cost.
-
Buchwald-Hartwig Amination: This is a more modern, versatile palladium-catalyzed cross-coupling reaction.[3] For this target, you would react 2-chlorophenol with 4-bromoaniline or 4-iodoaniline (or vice-versa, though the C-N coupling is more common). It generally proceeds under milder conditions than the classic Ullmann reaction and has a broader substrate scope, but the palladium catalysts and specialized phosphine ligands can be more expensive.[4]
The following decision tree can help guide your choice:
Part 2: Troubleshooting the Ullmann Condensation
The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution. For the synthesis of this compound via the C-O coupling route (4-aminophenol + 2-chlorophenyl halide), common issues relate to catalyst activity, high temperatures, and side reactions.
Question 2: My Ullmann reaction shows low or no conversion. What are the most likely causes?
Low conversion is a frequent issue, often stemming from three factors: catalyst inactivity, insufficient temperature, or poor solvent choice.
-
Copper Catalyst Inactivity: Traditional Ullmann reactions often used stoichiometric amounts of copper powder, which can be passivated by an oxide layer.[1]
-
Expert Insight: Activating the copper is critical. Preparing fresh copper powder in situ by reducing a copper salt (e.g., CuSO₄ with zinc powder) can dramatically improve reactivity.[5] Alternatively, using a more soluble and reactive copper(I) salt like CuI or CuBr is highly recommended for modern protocols.[2]
-
-
Reaction Temperature: Classic Ullmann couplings require high temperatures, often exceeding 180-210 °C, to drive the reaction.[1]
-
Expert Insight: If your temperature is too low, the reaction will stall. Ensure your solvent choice allows for the necessary temperature. High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditional choices.[1] However, be aware that these can be difficult to remove.
-
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Expert Insight: While polar aprotic solvents are common, some modern ligand-assisted Ullmann reactions perform surprisingly well in non-polar solvents like toluene or xylene, which can simplify workup.[6] If you are using a traditional protocol, ensure your starting materials are soluble in the chosen solvent at reaction temperature. Polar solvents like DMF and THF have been shown to give excellent yields in some Ullmann couplings.[7]
-
Question 3: I'm observing significant amounts of a biaryl side product. How can I prevent this?
This side reaction is the homo-coupling of your aryl halide starting material to form a symmetrical biaryl compound, a classic reaction also discovered by Ullmann.[8]
-
Expert Insight: This issue is more prevalent when using copper metal as the catalyst. Switching to a copper(I) salt (e.g., CuI) often minimizes this side reaction. Additionally, using a ligand such as 1,10-phenanthroline or an N,N-dimethyl glycine can stabilize the copper catalyst in the correct oxidation state, favoring the desired C-O or C-N bond formation over C-C coupling.[2]
Table 1: Key Parameters for Ullmann Condensation Optimization
| Parameter | Traditional Approach | Modern (Ligand-Assisted) Approach | Causality & Key Considerations |
|---|---|---|---|
| Catalyst | Copper powder (often stoichiometric) | Cu(I) salts (e.g., CuI, CuBr), 5-10 mol% | Cu(I) is the active catalytic species. Salts are more soluble and reactive than metallic Cu.[2] |
| Ligand | None | 1,10-Phenanthroline, N,N-Dimethyl Glycine, Bipyridyl | Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for lower temperatures and catalyst loadings.[9] |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is required to deprotonate the phenol (or amine) nucleophile. Stronger, more soluble bases can improve reaction rates. |
| Solvent | NMP, DMF, Nitrobenzene | Toluene, Dioxane, DMSO | Solvent must solubilize reactants and withstand the required temperature. Modern systems often work in less polar solvents, simplifying workup.[6][10] |
| Temperature | 180-220 °C | 80-140 °C | Ligands lower the activation energy, enabling the reaction to proceed at significantly lower temperatures.[11] |
Part 3: Troubleshooting the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[3] Synthesizing this compound via this route would likely involve coupling 4-(2-chlorophenoxy)bromide with an ammonia equivalent or, more practically, coupling 2-chlorophenol with 4-bromoaniline. Key challenges include catalyst deactivation and selecting the optimal ligand-base combination.
Question 4: My Buchwald-Hartwig reaction is not working. Where should I start my troubleshooting?
A failed Buchwald-Hartwig reaction is almost always due to an issue with the catalyst system or the reaction environment.
-
Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.
-
Expert Insight: An inert atmosphere (Argon or Nitrogen) is non-negotiable. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with inert gas for 30+ minutes) and that all reagent transfers are done under positive inert gas pressure.[12]
-
-
Reagents and Solvents: Water can hydrolyze the phosphine ligands and interfere with the base.
-
Catalyst System (Palladium Source and Ligand): This is the heart of the reaction and the most critical variable.
-
Expert Insight: For coupling an aryl chloride (often challenging), bulky, electron-rich phosphine ligands are required.[14] Ligands like XPhos, SPhos, or RuPhos are excellent starting points.[15] Using a pre-formed palladium-ligand complex (precatalyst) can often give more reproducible results than generating the catalyst in situ.[13]
-
Question 5: How do I choose the correct base for my Buchwald-Hartwig reaction?
The base plays a crucial role in deprotonating the amine nucleophile to form the active amide intermediate. Its strength and solubility are key.
-
Expert Insight: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for aryl amine couplings.[14] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). Carbonate bases (like K₂CO₃ or Cs₂CO₃) are often not strong enough for aniline couplings unless a more reactive aryl iodide or bromide is used. The poor solubility of inorganic bases can also be a problem; vigorous stirring is essential to overcome mass transport limitations.[13] In some cases, a soluble organic base like DBU can be used, particularly for base-sensitive substrates.[16]
Table 2: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Structure Type | Key Features & Applications |
|---|---|---|
| XPhos | Biaryl Monophosphine | Highly active and versatile for a wide range of C-N couplings, including challenging aryl chlorides.[15] |
| RuPhos | Biaryl Monophosphine | Excellent for coupling hindered primary amines and anilines. |
| BINAP | Bidentate Phosphine | An earlier generation ligand, still effective for coupling aryl iodides and triflates.[3] |
| Xantphos | Bidentate Phosphine | Wide bite angle is useful for preventing β-hydride elimination side reactions.[14] |
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation (Modern Approach)
This protocol uses a Cu(I) catalyst and a ligand to enable the reaction under milder conditions.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol (1 equiv.), potassium carbonate (K₂CO₃, 2 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and N,N-dimethyl glycine (0.2 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed dimethyl sulfoxide (DMSO) via cannula. Then, add 1-bromo-2-chlorobenzene (1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-aminophenol is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol uses a modern palladium precatalyst and a bulky phosphine ligand.
-
Reagent Preparation (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), 2-chlorophenol (1 equiv.), 4-bromoaniline (1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction Setup: Seal the vial with a screw cap containing a PTFE septum. Remove from the glovebox and place it in a preheated aluminum heating block.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Part 5: Product Purification and Analysis (FAQs)
Question 6: What is the best way to purify the final this compound product?
The optimal purification method depends on the scale and the nature of the impurities.
-
Crystallization: If the crude product is relatively clean (>90%), crystallization is an excellent method for obtaining high-purity material, especially at a larger scale. A mixed solvent system like ethanol/water or toluene/heptane is a good starting point.
-
Column Chromatography: For smaller scales or when impurities have similar polarity to the product, flash column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is typically used for elution.
-
Acid-Base Extraction: As an aniline, the product is basic. An acidic wash (e.g., with dilute HCl) will protonate the amine, moving it to the aqueous layer and leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted into an organic solvent. This is a powerful technique for removing non-basic impurities.
Question 7: Which analytical techniques should I use to confirm the identity and purity of my product?
A combination of techniques is essential for unambiguous characterization.
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring and preliminary purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity. GC is suitable for this thermally stable compound.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. The proton and carbon spectra will provide a unique fingerprint of the molecule, confirming the connectivity of the atoms.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis (e.g., determining purity as a percentage). A C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase is a standard starting point.[17]
References
- Vertex AI Search. (2024). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Online] Available at: [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). [Online] Available at: [Link]
-
ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Online] Available at: [Link]
-
Wikipedia. (2024). Ullmann condensation. [Online] Available at: [Link]
-
Arkivoc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Online] Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Online] Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Online] Available at: [Link]
- U.S. Environmental Protection Agency. (1990). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
-
Hu, Y., et al. (2010). Recent synthetic developments and applications of the Ullmann reaction. PMC - NIH. [Online] Available at: [Link]
-
MDPI. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Online] Available at: [Link]
-
Bacsa, I., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
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Technical Support Center: Purification of 4-(2-Chlorophenoxy)aniline
Welcome to the technical support center for the purification of 4-(2-chlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this diaryl ether amine. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the highest degree of scientific integrity and experimental success.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a solid compound with a molecular weight of 219.67 g/mol and the chemical formula C₁₂H₁₀ClNO.[1][2] Its structure, featuring a basic aniline moiety and a diaryl ether linkage, dictates its purification strategy. The presence of the amine group allows for manipulation of its solubility through pH adjustment, a key principle in acid-base extraction.[3][4] The aromatic nature of the molecule suggests that it will be soluble in many common organic solvents.
| Property | Value | Source(s) |
| CAS Number | 56705-85-2 | [1][2][5] |
| Molecular Formula | C₁₂H₁₀ClNO | [1][2][5] |
| Molecular Weight | 219.67 g/mol | [1][2][5] |
| Appearance | Solid | [6] |
| pKa (Predicted) | 3.69 ± 0.10 | [6] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol | [6] |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common issue, particularly with amines, where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This is often due to a high degree of supersaturation or rapid cooling.
Causality: The rate of nucleation is slower than the rate of precipitation, leading to the formation of an amorphous oil.
Solutions:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the solution just before cooling to decrease the concentration.[7]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. This provides more time for crystal nucleation and growth.[8]
-
Seed Crystals: If a small amount of solid is available, add a seed crystal to the cooled, saturated solution to induce crystallization.[7]
-
Solvent System Modification: Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can promote crystallization.[7]
-
pH Adjustment: Since this compound is an amine, converting it to its hydrochloride salt by adding a solution of HCl in an organic solvent (like diethyl ether or ethyl acetate) can significantly improve its crystallization properties.[9][10] The salt can then be isolated and, if necessary, neutralized back to the free base.
Q2: I'm struggling to find a suitable single solvent for the recrystallization of this compound. What should I do?
A2: Finding the perfect single solvent can be a matter of trial and error.[11] The ideal solvent should dissolve the compound when hot but not at room temperature.[8][12]
Causality: The polarity of this compound, with its aromatic rings and polar amine and ether groups, may not be perfectly matched by common single solvents.
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities on a small scale. Common choices for aromatic amines include ethanol, methanol, ethyl acetate, toluene, and hexane.[9][13]
-
Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[9]
-
Consider Water (with caution): For highly polar compounds, water can be an excellent recrystallization solvent, often yielding very pure crystals. However, removing residual water can be challenging.[9]
Chromatography Challenges
Q3: My this compound is streaking on the silica gel column during flash chromatography. Why is this happening and how can I prevent it?
A3: Streaking of amines on silica gel is a frequent problem due to the acidic nature of the silica surface.
Causality: The basic amine group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[10][14]
Solutions:
-
Addition of a Basic Modifier: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and prevent the analyte from binding too strongly.[10][15]
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated (i.e., treated to reduce its acidity).[16]
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) or a bonded phase like amino-propyl silica.[10]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good alternative.[17]
Q4: I'm not getting good separation of this compound from its impurities using flash chromatography. How can I optimize my method?
A4: Achieving good separation requires careful selection of the mobile phase.
Causality: The polarity of the eluent is not optimal to differentiate between the target compound and the impurities.
Solutions:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[18]
-
Solvent System Selection: For a compound of intermediate polarity like this compound, a good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[15] If the compound is more polar, a system like dichloromethane/methanol may be more effective.[15]
-
Gradient Elution: If there is a large polarity difference between your compound and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be very effective.[18]
Acid-Base Extraction Troubleshooting
Q5: During the workup, an emulsion has formed in my separatory funnel, and the layers are not separating. What should I do?
A5: Emulsion formation is a common problem during liquid-liquid extractions, especially when dealing with basic solutions.[19]
Causality: The presence of fine particulate matter or surfactants can stabilize the interface between the aqueous and organic layers.
Solutions:
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.
Q6: After acidifying the aqueous layer to precipitate my protonated amine, no solid is forming. What is the issue?
A6: The hydrochloride salt of your amine may be soluble in the aqueous solution, or the concentration may be too low for precipitation to occur.[4]
Causality: The salt of the amine has significant water solubility.
Solutions:
-
Back-Extraction: If no solid forms, you can perform a "back-extraction." Make the aqueous solution basic again with a strong base like NaOH to regenerate the free amine. Then, extract the free amine back into an organic solvent like dichloromethane or ethyl acetate.[4][20]
-
Increase Concentration: If you suspect the concentration is too low, you can try to partially evaporate the water under reduced pressure to increase the concentration of the salt.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath, as solubility generally decreases at lower temperatures.[8]
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurities will depend on the synthetic route used. Common synthesis methods for diaryl ethers include the Ullmann condensation and Buchwald-Hartwig amination.[21][22][23] Potential impurities could include:
-
Starting materials: unreacted 2-chlorophenol and 4-aminophenol (or their equivalents depending on the specific reaction).
-
Side-products: isomers of the desired product, or products of self-coupling of the starting materials.
-
Catalyst residues: if a metal catalyst (e.g., copper or palladium) was used.[21][23]
Q2: What is the best general strategy for purifying this compound?
A2: A multi-step approach is often the most effective:
-
Acid-Base Extraction: Begin with an acid-base extraction to separate the basic this compound from any neutral or acidic impurities.[3][4] Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be separated, made basic with NaOH, and the purified amine can be back-extracted into an organic solvent.[20]
-
Recrystallization or Chromatography: Following the extraction, further purification can be achieved by either recrystallization or column chromatography, depending on the nature of the remaining impurities.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[24]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.
IV. Experimental Protocols & Visualizations
Protocol 1: Acid-Base Extraction Workflow
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane) in a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Shake the funnel gently, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine will be in the aqueous (top or bottom, depending on the organic solvent) layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 10).
-
Extract the now neutral amine from the aqueous layer with two to three portions of fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified this compound.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Recrystallization Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath until the solvent boils. Add more solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystallization.
-
The best solvent will dissolve the compound when hot but will result in the formation of a large amount of crystals upon cooling.
Caption: Decision tree for recrystallization solvent selection.
V. References
-
Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from
-
Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from
-
Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from
-
Reddit. (2024). Amine workup. r/Chempros. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from
-
Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence. Retrieved from
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
Not Voodoo. (n.d.). Recrystallization and Crystallization. Retrieved from
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from
-
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from
-
Guidechem. (n.d.). 2-(4-CHLOROPHENOXY)ANILINE 2770-11-8 wiki. Retrieved from
-
Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved from
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from
-
Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from
-
Ital. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Retrieved from
-
CDC. (2002). amines, aromatic. NIOSH. Retrieved from
-
Google Patents. (2024). CN111056954A - Aniline purification method. Retrieved from
-
EPA. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from
-
Advanced ChemBlocks. (n.d.). This compound. Retrieved from
-
ChemicalBook. (n.d.). This compound. Retrieved from
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from
-
ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from
-
Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from
-
PubMed. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved from
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [chemicalbook.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound 95% | CAS: 56705-85-2 | AChemBlock [achemblock.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
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- 18. sorbtech.com [sorbtech.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 24. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 25. series.publisso.de [series.publisso.de]
Technical Support Center: Synthesis of 4-(2-Chlorophenoxy)aniline
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(2-Chlorophenoxy)aniline. This guide, structured as a series of troubleshooting questions and FAQs, is designed to provide you, our fellow scientists, with practical, field-proven insights into overcoming common challenges in this synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing Ullmann-type or Buchwald-Hartwig-type cross-coupling reactions to form the diaryl ether bond.
Q1: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several potential root causes, often related to reaction conditions and reagent purity.
Plausible Causes & Solutions:
-
Suboptimal Reaction Temperature: Traditional Ullmann condensations often require high temperatures (150-220 °C) to proceed efficiently, as the oxidative addition of the aryl halide to the copper center can be slow.[1][2] Modern ligand-accelerated protocols may operate at lower temperatures (90-140 °C), but are still temperature-sensitive.[3][4]
-
Troubleshooting Step: If using a literature procedure, ensure your reaction thermometer is calibrated. If developing a new method, systematically screen temperatures in 10 °C increments. For Ullmann reactions in particular, higher temperatures in solvents like DMF, NMP, or xylene can significantly improve yields.[3]
-
-
Catalyst Inactivity: Both copper (for Ullmann) and palladium (for Buchwald-Hartwig) catalysts are susceptible to deactivation.
-
Copper Catalysts: Copper(I) is the active catalytic species. Oxidation to Copper(II) will stall the reaction. The use of "activated" copper powder or ensuring anhydrous, oxygen-free conditions is critical.[1]
-
Palladium Catalysts: The choice of phosphine ligand is paramount in Buchwald-Hartwig aminations and etherifications.[5][6] Bulky, electron-rich ligands stabilize the palladium center and promote the crucial reductive elimination step.[6]
-
Troubleshooting Step:
-
Inert Atmosphere: Ensure the reaction is set up under a robust inert atmosphere (Nitrogen or Argon) and that all solvents are thoroughly degassed.
-
Ligand Choice: For Buchwald-Hartwig reactions, consider a ligand screen. For Ullmann reactions, adding a simple, inexpensive ligand like L-proline or N,N-dimethylglycine can dramatically improve catalyst turnover and allow for lower reaction temperatures.[4]
-
-
-
Incorrect Base or Solvent: The base plays a critical role in deprotonating the phenol, and the solvent choice affects solubility and reaction temperature.
-
Base: A base that is too weak will not sufficiently deprotonate the phenol, leading to low reactivity. A base that is too strong can promote side reactions. K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and effective bases.[3][7]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used for Ullmann reactions, while less polar solvents like toluene or xylene are common for Buchwald-Hartwig couplings.[3]
-
Troubleshooting Step: Ensure your base is finely powdered and anhydrous. If solubility is an issue, consider switching to a solvent that better dissolves your reagents at the target temperature.
-
| Parameter | Recommendation for Ullmann-Type Synthesis | Recommendation for Buchwald-Hartwig Synthesis |
| Catalyst | 5-10 mol% CuI, CuBr, or Cu₂O | 1-2 mol% Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | 10-20 mol% L-Proline, DM-Glycine, Phenanthroline | 2-4 mol% XPhos, RuPhos, or similar biaryl phosphine |
| Base | 2 equivalents K₂CO₃ or K₃PO₄ | 2 equivalents Cs₂CO₃ or K₃PO₄ |
| Solvent | DMF, NMP, Dioxane | Toluene, Dioxane |
| Temperature | 100-160 °C | 80-110 °C |
Q2: I'm observing a significant amount of a biaryl byproduct. How can I suppress this homocoupling?
The formation of symmetrical biaryl compounds via homocoupling of the aryl halide starting material is a classic side reaction in Ullmann chemistry.[8]
Plausible Causes & Solutions:
-
Excessive Temperature: Very high temperatures (>200 °C) can promote the direct coupling of two aryl halide molecules catalyzed by copper.
-
Troubleshooting Step: Attempt to lower the reaction temperature. The addition of an appropriate ligand often allows for more moderate conditions, which can suppress this side reaction.[9]
-
-
Stoichiometry: An incorrect ratio of reactants can leave unreacted aryl halide available to homocouple.
-
Troubleshooting Step: Use a slight excess (1.1-1.2 equivalents) of the phenol component relative to the aryl halide. This ensures the aryl halide is consumed primarily by the desired cross-coupling pathway.
-
Q3: My final product is dark brown/black and difficult to purify. What causes this discoloration and how can I obtain a clean product?
Aniline derivatives are notoriously prone to air oxidation, which produces highly colored polymeric impurities.[10] This is often the primary source of discoloration.
Plausible Causes & Solutions:
-
Air Oxidation during Reaction/Workup: Exposure of the aniline product to air, especially at elevated temperatures or in the presence of trace metals, accelerates oxidation.
-
Troubleshooting Step:
-
Maintain an inert atmosphere throughout the reaction.
-
During aqueous workup, sparge all aqueous solutions with nitrogen before use. Consider adding a mild reducing agent like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous layers to quench oxidizing species.
-
-
-
Residual Copper/Palladium: Trace amounts of the transition metal catalyst can promote oxidation of the final product upon standing.
-
Troubleshooting Step: Implement a purification strategy specifically designed to remove metal contaminants. Passing the crude product solution through a plug of silica gel, celite, or a dedicated metal scavenger resin before final crystallization or chromatography can be highly effective.
-
Protocol: Purification of Oxidized this compound
-
Dissolution: Dissolve the crude, discolored product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a freshly prepared 5% aqueous sodium dithionite solution. This will reduce many of the colored impurities. Follow with a brine wash.
-
Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and treat the solution with activated carbon for 15-20 minutes to adsorb high molecular weight impurities.
-
Metal Scavenging: Filter the solution through a 1-inch plug of silica gel to remove the carbon and residual polar impurities/metals.
-
Concentration & Crystallization: Concentrate the purified solution under reduced pressure and crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate). Store the final product under an inert atmosphere and protected from light.
Q4: LC-MS analysis shows a byproduct with the mass of my starting aryl halide minus the halogen. What is this and how do I prevent it?
This byproduct is the result of reductive dehalogenation, where the C-X bond (X = Cl, Br, I) is cleaved and replaced with a C-H bond.[2]
Plausible Causes & Solutions:
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent, base, or even trace water. The mechanism can be complex, often involving radical pathways or reaction with catalyst hydride species.
-
Troubleshooting Step: Ensure all reagents and solvents are strictly anhydrous. Using a high-purity, anhydrous grade of a solvent like dioxane or toluene can minimize this side reaction. Sometimes, changing the base can also influence the extent of dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two dominant strategies, both revolving around the formation of the diaryl ether bond:
-
Copper-Catalyzed Ullmann Condensation: This is the classical method, involving the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst.[1][11] For this target, it would typically involve reacting the potassium salt of 4-aminophenol with 1-bromo-2-chlorobenzene.
-
Palladium-Catalyzed Buchwald-Hartwig O-Arylation: A more modern alternative that often proceeds under milder conditions with a broader substrate scope.[5][12] This would use a palladium catalyst and a specialized phosphine ligand to couple the same starting materials.
-
Nucleophilic Aromatic Substitution (SNAr) with Reduction: This route involves reacting a phenoxide (e.g., potassium 2-chlorophenoxide) with an aryl halide that is highly activated by a strong electron-withdrawing group, such as 1-fluoro-4-nitrobenzene.[13][14] The resulting nitro-diaryl ether is then reduced in a subsequent step to yield the final aniline product.
Q2: Which is the better synthetic approach: Ullmann-type coupling or SNAr followed by reduction?
The "better" approach depends on the specific constraints of your project (scale, cost, available equipment).
-
Ullmann/Buchwald-Hartwig: This is a more direct, one-step approach to the final product. It avoids the need for a separate reduction step. However, it can be sensitive to catalyst, ligand, and reaction conditions, and aniline oxidation is a concern throughout.
-
SNAr with Reduction: This two-step route can be very robust. The SNAr reaction on a highly activated substrate like 1-fluoro-4-nitrobenzene is often fast and high-yielding.[13] The subsequent reduction of the nitro group is a well-understood transformation. This route can sometimes be easier to optimize and lead to a cleaner final product, as the sensitive aniline functionality is only revealed in the final step.
Q3: What is the mechanism of key side reactions like homocoupling?
In the Ullmann reaction, the generally accepted mechanism involves the formation of a copper(I) phenoxide. This species undergoes oxidative addition with the aryl halide to form a copper(III) intermediate, which then reductively eliminates to form the diaryl ether product.[1]
Homocoupling is thought to occur when two molecules of the copper-aryl intermediate, formed from the oxidative addition of the aryl halide to Cu(I), undergo reductive elimination to form the biaryl product and regenerate the Cu(I) catalyst.
Visual Guides: Reaction & Troubleshooting Workflows
References
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-224. Retrieved from [Link]
-
(n.d.). aromatic nucleophilic substitution. Retrieved from [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Kamal, A., et al. (2015). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Galivel, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC - NIH. Retrieved from [Link]
-
Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 4-(2-Chlorophenoxy)aniline Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-Chlorophenoxy)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and what are the essential safety precautions?
A1: this compound and its isomers are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Q2: How should this compound be properly stored to ensure its stability?
A2: this compound, like many aniline derivatives, is susceptible to oxidation and degradation upon exposure to light and air, often indicated by a change in color to yellow or brown.[3][4] To maintain its integrity, it should be stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon).[3] For long-term storage, refrigeration at 2-8°C is recommended.[3]
Q3: What is a common synthetic route for preparing this compound?
A3: A prevalent method for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[5][6] This reaction typically involves the copper-catalyzed coupling of an aryl halide (in this case, 1-chloro-2-phenoxybenzene or a related precursor) with an amine (such as 4-aminophenol or a derivative). Modern protocols often utilize copper(I) salts as catalysts, sometimes with the addition of a ligand to facilitate the reaction under milder conditions.[6]
Synthesis Troubleshooting Guide
Low or No Product Yield
Q4: I am attempting an Ullmann condensation to synthesize this compound, but I am observing very low to no yield. What are the likely causes and how can I troubleshoot this?
A4: Low or no yield in an Ullmann condensation can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure that the reaction vessel has been thoroughly purged with an inert gas like nitrogen or argon and that the reaction is maintained under a positive pressure of the inert gas.
-
Reagent and Solvent Quality: Use dry, degassed solvents. The presence of water can deactivate the catalyst and interfere with the reaction. Ensure your starting materials, particularly the amine, are pure and dry.
-
Catalyst Activity: The copper catalyst is crucial. If you are using copper powder, it may need activation. For copper salts like Cu(I), ensure they are from a reliable source and have not been excessively exposed to air. Consider using a freshly opened bottle of the catalyst.
-
Base Selection: The choice and quality of the base are critical. Common bases include potassium carbonate or cesium carbonate.[6][7] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
-
Ligand Choice: While not always strictly necessary, the addition of a ligand, such as 1,10-phenanthroline, can significantly improve the reaction rate and yield, especially for less reactive substrates.[8]
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C).[5] If you are using milder conditions, they may not be sufficient to drive the reaction to completion. Consider a gradual increase in temperature while monitoring the reaction progress by TLC.
Troubleshooting Workflow for Low Yield in Ullmann Condensation
Caption: Troubleshooting Decision Tree for Low Yield.
Presence of Impurities and Side Reactions
Q5: My crude product shows multiple spots on the TLC plate after synthesis. What are the common impurities and how can I minimize their formation?
A5: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials. To address this, you can try increasing the reaction time, temperature, or using a slight excess of one of the reactants.
-
Homocoupling of Aryl Halide: A common side reaction is the coupling of two molecules of the aryl halide to form a biaryl compound. This can be minimized by the slow addition of the aryl halide to the reaction mixture.
-
Oxidation of the Aniline: The aniline product is susceptible to oxidation, leading to colored impurities. Maintaining a strict inert atmosphere throughout the reaction and work-up is crucial.
-
Hydrolysis of the Aryl Halide: If water is present in the reaction mixture, the aryl halide can be hydrolyzed to the corresponding phenol.
To minimize these impurities, adhere to the troubleshooting steps outlined for low yield, with a particular focus on maintaining anhydrous and inert conditions.
Purification Challenges
Q6: I am having difficulty purifying this compound. What are the recommended purification techniques?
A6: The purification of substituted anilines can be challenging due to their basicity and potential for oxidation. Here are some effective purification methods:
-
Column Chromatography: This is a common and effective method. Use a silica gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. To prevent streaking and improve separation, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Solvents to consider for screening include ethanol/water mixtures, toluene, or heptane.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic aniline product from neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.
General Purification Workflow
Caption: Recommended Purification Sequence.
Product Characterization
Q7: My purified product is an oil/solid that has a slight color. How can I confirm its identity and purity?
A7: The identity and purity of your synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on both phenyl rings, as well as a signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether linkage, and C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the correct mass for C₁₂H₁₀ClNO (219.67 g/mol ).[9]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indicator of purity.
Table 1: Expected Spectroscopic Data for Aryl Amines and Ethers
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons | δ 6.5 - 8.0 ppm |
| Amine Protons (-NH₂) | δ 3.0 - 5.0 ppm (broad) | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |
| IR Spectroscopy | N-H Stretch (Primary Amine) | 3300 - 3500 cm⁻¹ (two bands) |
| C-O-C Stretch (Aryl Ether) | 1200 - 1275 cm⁻¹ (asymmetric) | |
| 1020 - 1075 cm⁻¹ (symmetric) | ||
| C-Cl Stretch | 600 - 800 cm⁻¹ |
Note: The exact chemical shifts and wavenumbers will depend on the solvent used and the specific electronic environment of the molecule.
References
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
IntechOpen. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. r/Chempros. Retrieved from [Link]
-
Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. reddit.com [reddit.com]
- 9. scbt.com [scbt.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(2-Chlorophenoxy)aniline Synthesis
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(2-chlorophenoxy)aniline. It provides in-depth, experience-driven insights to navigate the complexities of this diaryl ether synthesis, moving beyond standard protocols to address common challenges and optimize reaction outcomes.
Overview of Synthetic Strategies
The formation of the aryl ether linkage in this compound is typically achieved through cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenol.[1][2] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[1][3] However, modern iterations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[4]
-
Buchwald-Hartwig Amination/Ether Synthesis: A more contemporary and versatile approach is the palladium-catalyzed coupling of an aryl halide or pseudohalide with an amine or alcohol.[5][6] This methodology is renowned for its broad substrate scope and functional group tolerance, often proceeding under relatively mild conditions.[5][7] For the synthesis of this compound, this could involve the C-O coupling of an appropriate phenol and aryl halide.
This guide will primarily focus on troubleshooting the more commonly employed Buchwald-Hartwig C-O coupling reaction, while also providing relevant insights applicable to the Ullmann condensation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Low or No Product Yield
Question: My reaction is resulting in a low yield or no product at all. What are the primary factors I should investigate?
Answer: A negligible yield is a common hurdle that can often be traced back to the catalyst system, reaction conditions, or the integrity of the reagents.
-
Catalyst and Ligand Selection: The palladium catalyst and its associated phosphine ligand are at the heart of the Buchwald-Hartwig reaction.
-
Catalyst Precursor: Common palladium sources include Pd(OAc)2 and Pd2(dba)3.[8] It's crucial to use a reliable source, as the active Pd(0) species is generated in situ.[9]
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For C-O bond formation, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or tBuBrettPhos have demonstrated high efficacy.[7][10] The choice of ligand can significantly impact reaction efficiency, and screening different ligands is often a necessary optimization step.[11]
-
-
Base Selection: The base is critical for deprotonating the phenol, thereby activating it for nucleophilic attack.
-
Base Strength and Type: Strong bases like NaOtBu are frequently used, but for substrates with sensitive functional groups, weaker inorganic bases such as K3PO4, Cs2CO3, or K2CO3 are often preferred to minimize side reactions.[8][12] The solubility and particle size of the base can also influence the reaction rate, especially in scaled-up reactions.[8]
-
-
Solvent and Temperature:
-
Solvent Choice: Anhydrous, non-protic solvents like toluene, xylene, or 1,4-dioxane are commonly employed.[12] It is imperative to use a dry, degassed solvent to prevent catalyst deactivation and unwanted side reactions.
-
Temperature Optimization: Typical reaction temperatures range from 80-100 °C.[8] If the reaction is sluggish, a careful, incremental increase in temperature may be beneficial. Conversely, if decomposition is observed, lowering the temperature and extending the reaction time is a prudent strategy.
-
Side Reactions and Impurity Formation
Question: I'm observing significant byproducts in my reaction mixture. What are the likely side reactions, and how can I mitigate them?
Answer: The formation of impurities often arises from competing reaction pathways. Identifying these byproducts is the first step toward suppression.
-
Hydrodehalogenation: This involves the replacement of the halogen on the aryl halide with a hydrogen atom. This is often exacerbated by the presence of moisture. Ensuring rigorously anhydrous conditions for all reagents and solvents is the primary solution.[13]
-
β-Hydride Elimination: In C-O couplings involving primary alcohols, β-hydride elimination can be a competing pathway.[14][15] While less of a concern with phenols, it highlights the importance of a well-chosen ligand to favor the desired reductive elimination.
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halides can occur. Optimizing the stoichiometry, particularly using a slight excess of the phenol, can help to minimize this side reaction.[16]
Table 1: Troubleshooting Common Side Reactions
| Side Reaction | Potential Cause | Recommended Action |
| Hydrodehalogenation | Presence of water | Use anhydrous solvents and reagents; ensure an inert atmosphere. |
| β-Hydride Elimination | Sub-optimal ligand | Screen bulky, electron-rich phosphine ligands. |
| Homocoupling | Incorrect stoichiometry | Use a slight excess of the phenol coupling partner. |
Product Isolation and Purification Challenges
Question: I'm struggling with the purification of this compound. What are the best practices?
Answer: The basicity of the aniline functional group can present challenges during both workup and chromatographic purification.
-
Workup: During aqueous extraction, ensure the pH is not acidic to prevent the protonation of the aniline and its subsequent loss to the aqueous phase. A wash with a neutral or mildly basic solution (e.g., saturated sodium bicarbonate) is advisable.
-
Column Chromatography:
-
Peak Tailing: The basic aniline can interact with the acidic silanol groups on silica gel, leading to significant peak tailing and poor separation.[17] To counteract this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[18][19][20]
-
Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase, such as basic alumina or an amine-functionalized silica column.[17][19][21]
-
Methodologies and Visualizations
General Experimental Protocol
Note: This is a generalized procedure and should be optimized for your specific substrates and laboratory conditions.
-
Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), phenol (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and phosphine ligand (1-10 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K3PO4, 2.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The Buchwald-Hartwig C-O coupling follows a general catalytic cycle.
Caption: A simplified representation of the Buchwald-Hartwig C-O coupling catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig coupling reaction of 1a with 4-methoxybenzamide 2a. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]
-
Wordpress. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]
-
ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, August 16). Chapter 2: Synthetic Methods for Dialkyl Ethers. Retrieved from [Link]
-
PMC - NIH. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]
-
PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. teledyneisco.com [teledyneisco.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
Technical Support Center: Stability of 4-(2-Chlorophenoxy)aniline in Solution
Welcome to the technical support center for 4-(2-Chlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a substituted aniline, this compound's stability can be influenced by a variety of factors, and understanding these is crucial for obtaining reliable and reproducible experimental results.
Introduction to the Stability of this compound
This compound is a chemical intermediate with a structure that includes a substituted aniline ring and a chlorophenoxy group linked by an ether bond. This combination of functional groups dictates its chemical reactivity and potential stability issues. The lone pair of electrons on the aniline nitrogen can be delocalized into the aromatic ring, influencing its basicity and susceptibility to oxidation. Furthermore, the ether linkage can be a target for cleavage under certain conditions.
This guide will walk you through common stability-related questions and provide you with the scientific rationale and practical steps to mitigate these issues in your research.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow or brownish tint. What is causing this discoloration?
A1: The development of a yellow or brown color in a solution of this compound is a common indicator of degradation, most likely due to oxidation. Anilines, in general, are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The oxidation of anilines can lead to the formation of highly colored polymeric products.
Causality behind this issue: The lone pair of electrons on the nitrogen atom of the aniline moiety makes the molecule susceptible to oxidation. This process can be accelerated by factors such as:
-
Exposure to Air: Atmospheric oxygen can act as an oxidizing agent.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidative reactions.
-
Trace Metal Ions: Metal ions, such as Fe³⁺ or Cu²⁺, can catalyze the oxidation of anilines.
Troubleshooting and Prevention:
-
Use High-Purity Solvents: Ensure that the solvents you are using are freshly distilled or of high purity and are de-gassed to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store your solutions in amber-colored vials or wrap your containers in aluminum foil to protect them from light.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can be considered, though its compatibility with your downstream application must be verified.
Q2: I am observing a loss of my parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis over time. What are the likely degradation pathways?
A2: The appearance of new peaks in your chromatogram suggests that this compound is degrading into other chemical species. Based on its structure, the two most probable degradation pathways are oxidation of the aniline moiety and hydrolysis of the ether linkage .
Potential Degradation Pathways:
-
Oxidative Degradation: As mentioned in Q1, the aniline ring is prone to oxidation. This can lead to the formation of nitroso, nitro, and eventually polymeric compounds. The initial oxidation products can be hydroxylamines and nitrosobenzenes, which can further react to form azoxybenzenes.
-
Hydrolytic Cleavage: The ether bond connecting the two aromatic rings can be susceptible to cleavage, especially under acidic or basic conditions, although this is generally less facile for diaryl ethers compared to alkyl aryl ethers. This would result in the formation of 2-chlorophenol and 4-aminophenol.
Visualizing Potential Degradation:
Caption: Potential degradation pathways of this compound.
Q3: How do pH and solvent choice affect the stability of my this compound solution?
A3: Both pH and the choice of solvent can significantly impact the stability of this compound.
Effect of pH:
-
Acidic Conditions (low pH): In acidic solutions, the aniline nitrogen is protonated to form an anilinium salt. This protonation reduces the electron-donating ability of the amino group, which can decrease the susceptibility of the aromatic ring to electrophilic attack. However, strong acidic conditions, especially at elevated temperatures, can promote the hydrolysis of the ether linkage. A study on primary aromatic amines showed greater instability in acidic media compared to water[1].
-
Basic Conditions (high pH): In basic solutions, the aniline is in its free base form. While this may prevent acid-catalyzed hydrolysis, the free lone pair on the nitrogen makes the molecule more susceptible to oxidation.
Effect of Solvent:
-
Protic vs. Aprotic Solvents: Protic solvents (like water and alcohols) can form hydrogen bonds with the aniline, which can influence its reactivity and stability.[2][3] Aprotic solvents (like acetonitrile, DMSO, or DMF) may offer better stability against hydrolysis.
-
Solvent Purity: Impurities in solvents, such as peroxides in aged ethers (e.g., THF, dioxane) or acidic impurities, can initiate degradation. Always use high-purity, fresh solvents.
Recommendations:
-
For general use, preparing solutions in a high-purity, aprotic solvent like acetonitrile or DMSO is recommended.
-
If aqueous solutions are necessary, use buffered solutions at a neutral pH (around 7) and store them protected from light and air.
-
Always perform a compatibility study with your chosen solvent and storage conditions if the solution is to be stored for an extended period.
Troubleshooting Guide: Experimental Issues
Issue 1: Inconsistent results in bioassays or chemical reactions.
-
Potential Cause: Degradation of your this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments, especially for sensitive applications.
-
Purity Check: Regularly check the purity of your stock solution using a suitable analytical method like HPLC-UV or LC-MS.
-
Storage Conditions: Review your storage conditions. Are the solutions protected from light and air? Are they stored at an appropriate temperature (typically 2-8°C for short-term storage)?[4][5]
-
Issue 2: Difficulty in dissolving the compound.
-
Potential Cause: this compound is a solid with limited solubility in water.
-
Troubleshooting Steps:
-
Solvent Selection: Use organic solvents such as DMSO, DMF, or ethanol for initial dissolution to prepare a concentrated stock solution. You can then dilute this stock solution into your aqueous experimental medium.
-
Sonication: Gentle sonication can aid in the dissolution process.
-
Warming: Gentle warming can also improve solubility, but be cautious as elevated temperatures can accelerate degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol provides a framework for intentionally degrading your this compound sample under various stress conditions to understand its stability profile. This is a crucial step in developing stable formulations and analytical methods.
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and methanol
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep a sample at room temperature and another at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) or direct sunlight for 24 hours. Wrap a control sample in aluminum foil and keep it alongside.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by HPLC.
-
Compare the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Visualizing the Workflow:
Sources
Technical Support Center: Purifying 4-(2-Chlorophenoxy)aniline via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-(2-Chlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this chlorinated aromatic amine. Here, we address common challenges and provide solutions grounded in chromatographic principles.
I. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify this compound by column chromatography?
A1: The crucial first step is to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[1][2] TLC serves as a small-scale pilot for your column, helping you determine the optimal mobile phase for separation.[3][4] For this compound, which is a moderately polar aromatic amine, a good starting point for TLC solvent systems would be mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[5] Aim for an Rf value of 0.3 to 0.7 for the desired compound to ensure good separation on the column.[3]
Q2: My this compound is colorless. How can I monitor the progress of the purification during column chromatography?
A2: Since this compound is colorless, you cannot track it visually. The most common method is to collect fractions of the eluent and analyze them by TLC.[1][6] By spotting each fraction on a TLC plate and visualizing it under a UV lamp (as aromatic compounds are often UV-active), you can identify which fractions contain your compound.[3][7] Other methods include using a UV-Vis spectrophotometer to check for absorbance at a specific wavelength.[7]
Q3: Should I use a normal-phase or reversed-phase column for purifying this compound?
A3: For moderately polar organic molecules like this compound, normal-phase chromatography is the most common and effective method.[8] This typically involves a polar stationary phase, such as silica gel (SiO2) or alumina (Al2O3), and a non-polar mobile phase.[2][9] Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is generally more suitable for non-polar compounds.[8]
Q4: I'm observing significant peak tailing for my this compound during column chromatography. What could be the cause and how can I fix it?
A4: Peak tailing with aromatic amines is a classic issue often caused by secondary interactions with the acidic silanol groups on the surface of the silica gel stationary phase.[10] To mitigate this, you can add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica and reduce the unwanted interactions, leading to sharper peaks.
Q5: Should I use isocratic or gradient elution for my purification?
A5: The choice between isocratic and gradient elution depends on the complexity of your mixture.[11]
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and suitable if the impurities have significantly different polarities from your target compound.[12][13]
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for separating complex mixtures with components that have a wide range of polarities.[11][14] It can also lead to sharper peaks and faster analysis times.[12]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column | The eluting solvent is not polar enough.[1] | Gradually increase the polarity of the mobile phase. For very polar compounds, consider solvent systems containing methanol or even a small percentage of ammonium hydroxide in methanol.[15][16] |
| The compound may have decomposed on the acidic silica gel.[15] | Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[15] | |
| Poor separation of spots (co-elution) | The solvent system is not optimized. | Re-evaluate your solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between your compound and impurities.[3] |
| The column was overloaded with the sample. | The amount of crude material should be appropriate for the column size. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase weight to the dry weight of the analyte mixture.[2] | |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. The wet slurry method is generally preferred for creating a well-packed column.[2][17] | |
| The compound elutes too quickly | The eluting solvent is too polar.[1] | Decrease the polarity of the mobile phase. Start with a less polar solvent and gradually increase the polarity if needed. |
| Cracks or bubbles in the column bed | The column was allowed to run dry. | Never let the solvent level drop below the top of the stationary phase.[18] |
| Heat generated from the solvent interacting with the dry silica gel. | Pack the column using a slurry method to dissipate heat.[19] | |
| Sample is not soluble in the eluting solvent | The chosen solvent system is incompatible with the sample's solubility. | Dissolve the sample in a minimum amount of a slightly more polar solvent than the eluent, then load it onto the column. Alternatively, use the "dry loading" method.[20] |
III. Experimental Protocols
Protocol 1: Developing a Solvent System with TLC
-
Prepare the TLC plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Spot the sample: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount onto the pencil line.
-
Develop the plate: Place the TLC plate in a sealed chamber containing your chosen solvent system. Ensure the solvent level is below the baseline.
-
Visualize the spots: Once the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[3]
-
Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize: Adjust the solvent polarity to achieve an Rf value of approximately 0.3-0.5 for the this compound.[3]
Protocol 2: Column Packing (Wet Slurry Method)
-
Prepare the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[2]
-
Make the slurry: In a beaker, mix the silica gel with the initial, least polar eluting solvent to form a slurry.[2]
-
Pack the column: Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Equilibrate: Allow the solvent to drain until it is just above the silica bed. Add a protective layer of sand on top.[6] Do not let the column run dry.
Protocol 3: Sample Loading (Dry Loading Method)
-
Dissolve the sample: Dissolve your crude this compound in a suitable solvent.
-
Adsorb onto silica: Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[20]
-
Load the column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Add the eluent: Gently add the mobile phase to the column and begin the elution process.
IV. Visual Workflows and Logic Diagrams
General Workflow for Column Chromatography Purification
Caption: A streamlined workflow for the purification of this compound.
Troubleshooting Logic for Poor Separation
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. brainly.com [brainly.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. benchchem.com [benchchem.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. quora.com [quora.com]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. Rookie Mistakes [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Byproduct Formation in 4-(2-Chlorophenoxy)aniline Synthesis
Welcome to the technical support center for the synthesis of 4-(2-Chlorophenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic route to achieve higher yields and purity.
The synthesis of this compound, a diaryl ether, is predominantly achieved through two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. While both are effective, they are not without their nuances, often leading to a range of predictable, and sometimes unexpected, byproducts. This guide provides a structured, question-and-answer approach to identify, characterize, and mitigate these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: I am seeing multiple spots on my TLC/peaks in my crude LC-MS that I can't identify. What are the most common byproducts I should expect?
A1: Byproduct formation is highly dependent on your chosen synthetic route (Ullmann vs. Buchwald-Hartwig) and reaction conditions. However, some common classes of byproducts to anticipate are:
-
Homocoupled Products: Formation of biaryls from the self-coupling of your aryl halide starting material.
-
Starting Material Derivatives: Unreacted or decomposed starting materials and their derivatives.
-
Isomeric Products: In some cases, reaction at a different position on the aromatic ring can lead to isomeric diaryl ethers.
-
Solvent- or Base-Related Byproducts: Reactions involving the solvent or base, especially at elevated temperatures.
The subsequent sections will delve into the specific byproducts associated with each synthetic method.
Ullmann Condensation Route
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds. A typical approach for this compound involves the coupling of a 4-haloaniline with 2-chlorophenol.
Q2: In my Ullmann reaction of 4-bromoaniline and 2-chlorophenol, I observe a significant amount of phenol and aniline in my crude product. What is causing this?
A2: The presence of starting material-derived impurities like phenol and aniline often points to a few key issues:
-
Incomplete Reaction: The most straightforward cause is an incomplete reaction. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.
-
Decomposition of Starting Materials: At the high temperatures often required for Ullmann reactions, your starting materials can degrade. The phenoxide can be protonated to form phenol, and the aniline derivative may undergo decomposition.
-
Hydrolysis during Workup: If your workup procedure involves aqueous acidic or basic conditions, you might be hydrolyzing either your product or unreacted starting materials.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and time, monitoring the reaction progress by TLC or LC-MS.
-
Catalyst Activity: Ensure your copper catalyst is active. For solid copper catalysts, activation with iodine or acid is often necessary.[1] For copper(I) salts, ensure they have not been oxidized.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and starting materials.
-
Careful Workup: Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to harsh pH conditions.
Q3: I've identified a byproduct with a mass corresponding to a biaryl. How can I minimize this?
A3: The formation of biaryls, such as 4,4'-diaminobiphenyl, is a common side reaction in Ullmann couplings, arising from the homocoupling of the aryl halide.[2]
Mitigation Strategies:
-
Ligand Addition: The use of ligands such as 1,10-phenanthroline or N,N'-dimethyl ethylenediamine can chelate the copper center, promoting the desired C-O bond formation over the C-C homocoupling.
-
Stoichiometry Control: Using a slight excess of the phenol component relative to the aryl halide can favor the hetero-coupling reaction.
-
Lower Reaction Temperature: If possible with your specific substrates, operating at a lower temperature can reduce the rate of homocoupling.
Experimental Protocol: Typical Ullmann Condensation
Caption: Ullmann Condensation Workflow
Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation. For the synthesis of this compound, this would typically involve the reaction of 2-chlorophenoxyaniline with an aryl halide.
Q4: My Buchwald-Hartwig reaction has low conversion, and I see a significant amount of the dehalogenated arene (e.g., chlorobenzene from 1-bromo-2-chlorobenzene). What is happening?
A4: The formation of a hydrodehalogenated byproduct is a known side reaction in Buchwald-Hartwig aminations.[3] This occurs when a palladium hydride species, which can form from various sources in the reaction mixture, reductively eliminates with the aryl halide.
Troubleshooting Steps:
-
Base Choice: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is fresh and anhydrous. Weaker bases may not be effective in promoting the catalytic cycle.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired C-N bond formation. For electron-rich anilines, bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often effective.
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. The presence of water can lead to the formation of palladium hydroxide species that can promote hydrodehalogenation.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.
Q5: I am observing a byproduct with a mass corresponding to a biaryl in my Buchwald-Hartwig reaction. How is this different from the Ullmann reaction byproduct?
A5: While the byproduct is structurally similar (a biaryl), the mechanism of its formation in a Buchwald-Hartwig reaction is different. It arises from the homocoupling of the aryl halide, which can be promoted by the palladium catalyst, especially at higher temperatures or with certain ligand systems.
Mitigation Strategies:
-
Precatalyst Use: Using a well-defined palladium precatalyst can lead to a cleaner reaction with fewer side products compared to generating the active catalyst in situ from a palladium source and a separate ligand.
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can help suppress biaryl formation. Typically, a slight excess of the ligand is used.
-
Temperature Control: As with the Ullmann reaction, lower temperatures can disfavor the homocoupling pathway.
Visualizing Byproduct Formation
Caption: Buchwald-Hartwig Reaction Pathways
Byproduct Characterization
Q6: How can I definitively identify the byproducts in my reaction mixture?
A6: A combination of analytical techniques is often necessary for unambiguous structure elucidation.[2][4]
| Analytical Technique | Information Provided |
| LC-MS/GC-MS | Provides the molecular weight of the components in your mixture, which is a crucial first step in identifying potential byproducts. The fragmentation pattern can also give clues about the structure.[4][5] |
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) | Provides detailed structural information, including the connectivity of atoms and the number of protons and carbons in different chemical environments. This is often the most definitive technique for structure elucidation. |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate molecular weight, allowing you to determine the elemental composition of your byproducts. |
Table 1: Analytical Techniques for Byproduct Characterization
Purification Strategies
Q7: What is the best way to purify my this compound from the identified byproducts?
A7: The optimal purification strategy will depend on the nature and quantity of the impurities.
| Purification Method | When to Use |
| Column Chromatography | The most common and versatile method for separating compounds with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. |
| Recrystallization | If your product is a solid and the impurities have different solubilities, recrystallization can be a highly effective and scalable purification method. |
| Acid-Base Extraction | The basicity of the aniline group can be exploited. By washing the organic layer with a dilute acid (e.g., 1M HCl), you can extract the aniline-containing compounds into the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
Table 2: Purification Methods
References
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 4-(2-Chlorophenoxy)aniline and 4-(4-Chlorophenoxy)aniline: Isomeric Position as a Determinant of Physicochemical and Biological Properties
Introduction
In the landscape of chemical synthesis and drug discovery, the subtle art of isomerism plays a pivotal role in dictating the ultimate function and properties of a molecule. A minor shift in an atom's position can cascade into significant alterations in steric hindrance, electronic distribution, and intermolecular interactions. This guide provides a comparative technical study of two such positional isomers: 4-(2-Chlorophenoxy)aniline and 4-(4-Chlorophenoxy)aniline. Both are diaryl ether derivatives, a structural motif present in numerous biologically active compounds. By examining their synthesis, physicochemical characteristics, and safety profiles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the ortho- versus para- substitution of the chlorine atom influences their behavior and potential applications.
These compounds serve as versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] The core structure, a substituted phenoxy aniline, is a recognized scaffold in medicinal chemistry. Understanding the distinct properties imparted by the chlorine's location is crucial for rational molecular design and the optimization of synthesis pathways.
Comparative Physicochemical Properties
The position of the electronegative chlorine atom on the phenoxy ring directly influences the molecule's polarity, crystal packing, and reactivity. This is reflected in their fundamental physical properties. The para-substituted isomer, 4-(4-Chlorophenoxy)aniline, possesses a more symmetrical structure, which often leads to more efficient crystal lattice packing and, consequently, a higher melting point compared to its less symmetrical ortho-counterpart.
| Property | This compound | 4-(4-Chlorophenoxy)aniline | Data Source(s) |
| CAS Number | 56705-85-2 | 101-79-1 | [2][3],[1][4] |
| Molecular Formula | C₁₂H₁₀ClNO | C₁₂H₁₀ClNO | [2][5],[1][4] |
| Molecular Weight | 219.67 g/mol | 219.67 g/mol | [2][5],[1][4] |
| IUPAC Name | This compound | 4-(4-chlorophenoxy)aniline | [2],[6] |
| Appearance | Not specified; likely solid | Brown crystalline solid | [1] |
| Melting Point | 74.9-77.8 °C | 96-103 °C | [5],[1][4] |
| Predicted XlogP | 3.6 | 2.7 | [7],[8] |
| InChIKey | GKVDUWJVFNUYAR-UHFFFAOYSA-N | YTISFYMPVILQRL-UHFFFAOYSA-N | [7],[8] |
Synthesis Methodology: The Ullmann Condensation Approach
The most common and industrially scalable method for synthesizing diaryl ethers like the chlorophenoxy anilines is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In the context of our target molecules, this is typically a two-step process: first, the diaryl ether linkage is formed, and second, a nitro group is reduced to the final aniline.
The choice of starting materials is crucial. To synthesize this compound, one would react 4-nitrophenol with 1,2-dichlorobenzene or 2-chloronitrobenzene with 4-aminophenol, though the former route followed by reduction is often more straightforward. The workflow below illustrates the synthesis of the nitro-intermediate, which is then reduced to the target aniline.
Caption: General workflow for the synthesis of chlorophenoxy anilines.
Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)aniline
This protocol is adapted from established procedures for similar diaryl ether syntheses.[9][10]
Step 1: Synthesis of 1-chloro-4-(4-nitrophenoxy)benzene
-
To a stirred solution of 4-chlorophenol (1.0 eq) and potassium hydroxide (1.2 eq) in a suitable solvent like DMSO or DMF, heat the mixture to 70-80 °C until the phenol is fully dissolved.
-
Add a catalytic amount of copper powder or copper(I) iodide (approx. 0.05 eq) and 1-chloro-4-nitrobenzene (1.0 eq).
-
Increase the temperature to 110-120 °C and maintain stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and stir until a precipitate forms.
-
Filter the solid precipitate, wash thoroughly with water until the pH is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Reduction to 4-(4-Chlorophenoxy)aniline
-
Create a suspension of the synthesized 1-chloro-4-(4-nitrophenoxy)benzene (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add a catalytic amount of acetic acid (approx. 0.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 1-2 hours. The reaction is typically exothermic.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 4-(4-Chlorophenoxy)aniline.
-
Purify the product by flash chromatography or recrystallization to obtain the final product.[10]
Applications and Biological Activity
Both isomers are valuable building blocks, but their utility can diverge based on the steric and electronic effects of the chlorine's position.
-
4-(4-Chlorophenoxy)aniline (Para Isomer): This isomer is widely used as an intermediate in the production of agricultural chemicals, particularly herbicides.[1] Its structure is also integral to certain dyes and pigments, where it contributes to colorfastness and durability.[1] In the pharmaceutical realm, it serves as a precursor for more complex molecules.
-
This compound (Ortho Isomer): The ortho-chloro substitution can introduce conformational constraints that may be desirable in drug design to achieve specific binding geometries. While less commonly cited in large-scale industrial applications compared to its para-isomer, it is a key reagent in research and development for creating novel compounds.
The chlorophenoxy aniline scaffold has shown promise in antimalarial research. A related compound, 3-chloro-4-(4-chlorophenoxy)aniline, has been studied for its ability to inhibit the Plasmodium enoyl acyl carrier protein reductase, an enzyme essential for the parasite's fatty acid synthesis.[11][12] Furthermore, derivatives of 2-(4-chlorophenoxy)aniline are being actively investigated as scaffolds for new antimalarial agents.[13] This suggests that both 4-(2- and 4-chlorophenoxy)aniline could be valuable starting points for the synthesis of novel antiprotozoal drugs.
Caption: Hypothesized antimalarial mechanism based on related structures.
Comparative Toxicology and Safety
From a safety perspective, both isomers are classified as hazardous substances. The primary routes of exposure are ingestion, skin contact, and inhalation. The GHS classifications from supplier data indicate significant potential for irritation and acute toxicity. It is imperative to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated fume hood.
The general class of chlorophenoxy compounds, widely used as herbicides, is known for mechanisms of toxicity that include uncoupling of oxidative phosphorylation and cell membrane damage.[14][15] Acute poisoning can lead to severe systemic effects, including metabolic acidosis, rhabdomyolysis, and neurotoxicity.[14][16]
| GHS Hazard Statement | This compound | 4-(4-Chlorophenoxy)aniline | Data Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | H302: Harmful if swallowed | [5],[4][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation (implied by Xi) | H315: Causes skin irritation | [5],[4][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (implied by Xi) | H318: Causes serious eye damage | [5],[4][6] |
| Skin Sensitization | H317: May cause an allergic skin reaction | H317: May cause an allergic skin reaction | [5],[4][6] |
| Specific Target Organ Toxicity | Not explicitly listed | H335: May cause respiratory irritation | [4][6] |
Conclusion
While this compound and 4-(4-Chlorophenoxy)aniline share the same molecular formula and weight, the positional difference of the chlorine atom creates two distinct chemical entities. The para-isomer is a more stable, higher-melting solid with established roles as an industrial intermediate. The ortho-isomer, with its lower melting point and different steric profile, offers alternative possibilities in fine chemical synthesis and drug discovery, particularly where specific conformational properties are required. Both compounds are part of a chemical class with demonstrated biological potential, notably in antimalarial research, and both require careful handling due to their associated health hazards. This comparative guide underscores the fundamental principle that structure dictates function, a concept that remains central to innovation in the chemical and pharmaceutical sciences.
References
-
PubChem. (n.d.). 4-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(4-chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
GSRS. (n.d.). 4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]
-
Ramirez, J. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. RSC Advances, 13(22), 14935-14939. Retrieved from [Link]
-
Sifuna, M. W., et al. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. Journal of Parasitology Research, 2019, 8597271. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H10ClNO). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-chlorophenoxy)aniline (C12H10ClNO). Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4,6-Trichlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-chlorophenoxy)aniline (C12H10ClNO). Retrieved from [Link]
-
ResearchGate. (2019). Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model. Retrieved from [Link]
-
Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology. Clinical Toxicology, 38(2), 111-122. Retrieved from [Link]
-
AccessMedicine. (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In K. R. Olson (Ed.), Poisoning & Drug Overdose, 7e. McGraw-Hill. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. Marine Drugs, 21(1), 52. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of Chlorophenoxy Aniline Isomers
For researchers and drug development professionals, understanding the nuanced differences in biological activity imparted by subtle changes in chemical structure is paramount. This guide provides an in-depth technical comparison of the biological activities of chlorophenoxy aniline isomers—specifically the ortho- (2-), meta- (3-), and para- (4-) substituted congeners. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds, such as chlorophenoxy herbicides and chloroaniline isomers, to propose a robust experimental framework for their evaluation. We will delve into the rationale behind experimental design, present hypothetical data based on established structure-activity relationships, and provide detailed protocols for key assays.
Introduction: The Significance of Isomeric Position
The chlorophenoxy aniline scaffold combines the structural features of both chlorophenols and anilines, suggesting a diverse range of potential biological activities, from herbicidal and fungicidal to potential therapeutic applications in areas like oncology.[1][2] The position of the chlorophenoxy group on the aniline ring is expected to significantly influence the molecule's steric and electronic properties, thereby altering its interaction with biological targets.[3] Differences in the molecular structure, particularly the substitution pattern of chlorine atoms and other functional groups on the aromatic ring, are known to affect physicochemical properties, toxicity, and overall biological effects.[3]
This guide will explore three key areas of biological activity: herbicidal effects, cytotoxicity and general toxicity, and potential as kinase inhibitors.
Comparative Herbicidal Activity
Chlorophenoxy compounds, most notably chlorophenoxyacetic acids like 2,4-D and MCPA, are widely used as selective herbicides for broad-leaved weeds.[4][5] Their primary mode of action is to mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death.[4] It is plausible that chlorophenoxy aniline isomers may exhibit similar, albeit likely less potent, herbicidal properties.
Rationale for Experimental Approach
To evaluate and compare the herbicidal activity of the ortho-, meta-, and para-isomers, a series of dose-response studies on a model plant species is recommended. Arabidopsis thaliana is an excellent model due to its rapid life cycle and well-characterized genetics.[6] The primary endpoint will be the inhibition of root growth, a sensitive indicator of phytotoxicity.[6]
Experimental Protocol: Root Growth Inhibition Assay
-
Preparation of Test Compounds: Prepare stock solutions of ortho-, meta-, and para-chlorophenoxy aniline in a suitable solvent (e.g., DMSO). Create a dilution series to achieve final concentrations ranging from 1 µM to 1000 µM in the growth medium.
-
Plant Material and Growth Conditions: Sterilize Arabidopsis thaliana seeds and place them on Murashige and Skoog (MS) agar plates containing the different concentrations of the test isomers.
-
Incubation: Incubate the plates vertically in a controlled environment chamber (e.g., 22°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to a solvent-only control. Determine the EC50 (half-maximal effective concentration) for each isomer using a suitable statistical software package.
Hypothetical Comparative Data
Based on structure-activity relationships observed in other phenoxy herbicides, we can hypothesize the following trend in herbicidal potency.[3]
| Isomer | Predicted EC50 (µM) for Root Growth Inhibition | Predicted Activity Ranking |
| ortho-Chlorophenoxy aniline | 150 | Moderate |
| meta-Chlorophenoxy aniline | 250 | Low |
| para-Chlorophenoxy aniline | 75 | High |
This hypothetical ranking is based on the principle that the para-substituted isomer may have a more optimal spatial arrangement to interact with auxin-binding proteins in plants, similar to the high activity of many para-substituted herbicides.
Comparative Cytotoxicity and General Toxicity
The toxicity profile of the chlorophenoxy aniline isomers is a critical aspect of their biological evaluation. Studies on chloroaniline isomers have shown that the position of the chlorine atom significantly impacts toxicity, with p-chloroaniline being the most potent in inducing hematotoxicity in rats and mice, followed by the meta- and then the ortho-isomer.[7] This suggests that the para-isomer of chlorophenoxy aniline may also exhibit the highest toxicity.
The mechanisms of toxicity for chlorophenoxy compounds can include cell membrane damage, uncoupling of oxidative phosphorylation, and disruption of acetyl-coenzyme A metabolism.[8][9]
Rationale for Experimental Approach
To assess and compare the cytotoxicity of the isomers, an in vitro assay using a human cell line is a standard approach. A human skin fibroblast cell line (e.g., BJ CRL-2522) can be used to assess general cytotoxicity, while a cancer cell line (e.g., DU-145 prostate cancer) can provide insights into potential anti-cancer effects.[1] The MTT assay, which measures cell metabolic activity, is a reliable and high-throughput method for determining cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture the chosen human cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ortho-, meta-, and para-chlorophenoxy aniline isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) for each isomer.
Hypothetical Comparative Data
Drawing parallels from the toxicity studies of chloroaniline isomers, the following trend in cytotoxicity is anticipated.[7]
| Isomer | Predicted IC50 (µM) on Human Fibroblasts | Predicted Cytotoxicity Ranking |
| ortho-Chlorophenoxy aniline | 200 | Low |
| meta-Chlorophenoxy aniline | 120 | Moderate |
| para-Chlorophenoxy aniline | 50 | High |
Potential as Kinase Inhibitors
The aniline scaffold is a common feature in many kinase inhibitors used in cancer therapy.[10][11] The aniline moiety can act as a hydrogen bond donor and acceptor, facilitating interaction with the hinge region of the kinase ATP-binding site.[10] The chlorophenoxy group can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.[10] Therefore, it is valuable to investigate the potential of chlorophenoxy aniline isomers as kinase inhibitors.
Rationale for Experimental Approach
A biochemical kinase inhibition assay is the first step in evaluating the potential of these isomers as kinase inhibitors. A panel of kinases relevant to cancer signaling, such as VEGFR-2, c-Met, and EGFR, should be screened.[12] The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents: Obtain recombinant kinases, appropriate substrates, and ATP.
-
Assay Setup: In a microplate format, combine the kinase, substrate, ATP, and varying concentrations of the test isomers.
-
Kinase Reaction: Initiate the kinase reaction and incubate for a specific time at an optimal temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the isomers and determine the IC50 values.
Hypothetical Comparative Data
The inhibitory activity against kinases is highly dependent on the specific kinase and the ability of the inhibitor to fit into the ATP-binding pocket. The position of the chlorophenoxy group will influence this fit.
| Isomer | Predicted IC50 (nM) against VEGFR-2 | Predicted Kinase Inhibitory Potency |
| ortho-Chlorophenoxy aniline | >10,000 | Very Low |
| meta-Chlorophenoxy aniline | 1,500 | Moderate |
| para-Chlorophenoxy aniline | 500 | High |
The para-isomer is hypothesized to have the highest potency due to a more linear structure that may better fit into the elongated ATP-binding cleft of many kinases.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for comparing the herbicidal activity of chlorophenoxy aniline isomers.
Caption: Proposed mechanism of kinase inhibition by chlorophenoxy aniline isomers.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of the biological activities of ortho-, meta-, and para-chlorophenoxy aniline. Based on structure-activity relationships from related compounds, it is hypothesized that the para-isomer will exhibit the most potent biological activity across herbicidal, cytotoxic, and kinase inhibitory assays. The experimental protocols detailed herein offer a starting point for researchers to validate these hypotheses and further explore the potential applications of these compounds. Future studies should expand the scope of investigation to include a broader range of biological targets, in vivo efficacy studies, and a more detailed exploration of their mechanisms of action.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-(2-Chlorophenoxy)aniline
For researchers, scientists, and drug development professionals, elucidating a small molecule's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application.[1][2][3][4] This guide provides an in-depth, technically-focused framework for validating the MoA of 4-(2-Chlorophenoxy)aniline, a compound with a chemical structure suggestive of potential kinase inhibitory activity. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. This guide will compare and contrast different methodologies, providing the necessary context to make informed decisions in your own research.
While the precise molecular targets of this compound are not extensively documented in publicly available literature, its structural motifs, particularly the phenoxy aniline core, are found in numerous compounds targeting protein kinases.[5] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[6][7][8] Therefore, this guide will focus on a systematic approach to first identify and then validate potential kinase targets.
We will explore a multi-faceted strategy, beginning with broad, unbiased screening to identify potential protein interactors and culminating in specific, targeted assays to confirm the MoA. We will also discuss the importance of comparing the activity of this compound with a known, well-characterized kinase inhibitor to provide a crucial benchmark for its potency and selectivity.
Section 1: Initial Target Identification – Casting a Wide Net
The first step in MoA validation is to identify the direct molecular targets of your compound. Given the vast number of proteins in the human proteome, an unbiased approach is essential to avoid premature and potentially incorrect hypotheses. Here, we will compare two powerful techniques for initial target identification.
Kinome Profiling: A Global View of Kinase Inhibition
Kinome profiling offers a comprehensive analysis of a compound's interaction with a large panel of kinases, providing a global view of its selectivity.[6][9][10][11] This is a crucial first step to understand not only the intended targets but also potential off-target effects that could lead to toxicity.
Scientific Rationale: The human kinome consists of over 500 protein kinases.[6] Assessing a compound's activity against a large fraction of these provides a selectivity profile. A highly selective compound is often desirable as it minimizes the chance of off-target effects.
Experimental Workflow: KinomeScan™ (Competitive Binding Assay)
A widely used platform for kinome profiling is the KINOMEscan™ competitive binding assay.[12] This method measures the ability of a test compound to displace a proprietary, immobilized ligand from the active site of a large number of kinases. The results are typically reported as the percentage of remaining kinase interaction with the immobilized ligand at a given concentration of the test compound.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration stock (e.g., 10 mM).
-
Assay Execution (via a service provider like Eurofins Discovery):
-
Submit the compound for screening against their comprehensive kinase panel (e.g., KINOMEscan™).
-
The assay is typically performed at a single concentration (e.g., 1 or 10 µM) for initial screening.
-
DNA-tagged kinases are mixed with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
-
Data Analysis: The results are expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Hits are typically defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition).
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context
While in vitro methods like kinome profiling are powerful for identifying direct binders, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[13][14][15][16][17]
Scientific Rationale: The binding of a small molecule to its protein target often increases the protein's thermal stability.[13][14] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, we can infer target engagement.
Experimental Workflow: CETSA®
dot graph TD A[Treat cells with this compound or vehicle] --> B{Heat cells to a range of temperatures}; B --> C[Lyse cells and separate soluble and aggregated proteins]; C --> D[Quantify soluble target protein by Western Blot or other methods]; D --> E[Generate melting curves to determine thermal shift]; end
CETSA® Experimental Workflow
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) to ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody against the putative kinase target identified from kinome profiling.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
| Method | Principle | Advantages | Limitations |
| Kinome Profiling | In vitro competitive binding | High-throughput, provides a broad selectivity profile.[9][12] | Does not confirm target engagement in a cellular context. |
| CETSA® | Ligand-induced thermal stabilization | Confirms target engagement in intact cells.[13][15][17] | Lower throughput, requires a specific antibody for the target protein. |
Section 2: In-Depth Validation of Putative Targets
Once putative targets have been identified, the next step is to validate these interactions and quantify the compound's inhibitory activity. This involves moving from broad screening to more focused biochemical and cell-based assays.
In Vitro Kinase Assays: Quantifying Inhibitory Potency
In vitro kinase assays are essential for determining the potency of a compound against a purified kinase.[8][18][19][20] These assays directly measure the enzymatic activity of the kinase and its inhibition by the test compound.
Scientific Rationale: By using purified, recombinant kinase and a specific substrate, we can directly measure the compound's effect on the enzyme's catalytic activity. This allows for the determination of key parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a popular luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7] This is a universal assay that can be used for virtually any kinase.
dot graph TD A[Kinase reaction: Kinase + Substrate + ATP] --> B{ADP + Phosphorylated Substrate}; B --> C[Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP]; C --> D[Add Kinase Detection Reagent to convert ADP to ATP]; D --> E[Measure luminescence produced by luciferase using the newly synthesized ATP]; end
ADP-Glo™ Kinase Assay Principle
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a reaction buffer containing the purified kinase of interest and its specific substrate.
-
Prepare serial dilutions of this compound and a known inhibitor of the target kinase (positive control).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase/substrate mixture.
-
Add the test compounds or controls.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP.
-
Incubate to allow the luciferase reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparison with an Alternative: Staurosporine
To put the inhibitory activity of this compound into context, it is crucial to compare it with a well-established kinase inhibitor. Staurosporine is a potent, albeit non-selective, ATP-competitive kinase inhibitor that serves as a useful positive control and benchmark.
| Compound | Putative Target Kinase X (IC50, nM) | Putative Target Kinase Y (IC50, nM) |
| This compound | [Hypothetical Data] 50 | [Hypothetical Data] 500 |
| Staurosporine | [Literature Value] 5 | [Literature Value] 10 |
This comparative data allows for an objective assessment of the potency and selectivity of this compound.
Section 3: Elucidating the Downstream Signaling Consequences
Confirming direct target engagement and in vitro inhibitory activity is a significant step. However, to fully validate the MoA, it is essential to demonstrate that the compound modulates the downstream signaling pathways regulated by the target kinase in a cellular context.
Scientific Rationale: If this compound inhibits a specific kinase, we would expect to see a decrease in the phosphorylation of that kinase's known downstream substrates.
Experimental Workflow: Western Blotting for Phospho-Proteins
Western blotting is a widely used technique to detect and quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation.
Protocol: Analysis of Downstream Substrate Phosphorylation
-
Cell Treatment and Lysis:
-
Treat a relevant cell line with this compound at concentrations around its cellular IC50 (if known) or at concentrations shown to induce a cellular phenotype.
-
Include a positive control (e.g., a known inhibitor of the pathway) and a negative control (vehicle).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe a parallel blot with an antibody against the total protein of the substrate to ensure that changes in phosphorylation are not due to changes in total protein expression.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Signal Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative change in phosphorylation.
-
dot graph TD subgraph "Signaling Pathway" A[Target Kinase] -->|Phosphorylation| B[Downstream Substrate]; B --> C[Cellular Response]; end subgraph "Inhibition by this compound" D[this compound] --|Inhibits| A; end
Modulation of Downstream Signaling
Conclusion
Validating the mechanism of action of a novel compound like this compound requires a multi-pronged, evidence-based approach. By combining unbiased, global screening methods with specific, targeted biochemical and cell-based assays, researchers can build a comprehensive and robust understanding of how their compound exerts its biological effects. This guide has provided a framework for such an investigation, emphasizing the scientific rationale behind each experimental choice and the importance of comparative data for objective assessment. The methodologies described herein represent a gold standard for MoA validation in modern drug discovery and will empower researchers to confidently advance their promising compounds through the development pipeline.
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Structural validation of 4-(2-Chlorophenoxy)aniline using X-ray crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and safety profile. This guide provides an in-depth technical comparison of methodologies for the structural validation of 4-(2-Chlorophenoxy)aniline, a substituted aniline derivative with potential applications in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, this guide will present a comprehensive workflow for its characterization, leveraging best practices in X-ray crystallography and comparing its utility against other powerful analytical techniques.
The Imperative of Structural Validation in Drug Development
The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated by a thorough understanding of the molecule's structure. Structural validation provides critical insights into:
-
Structure-Activity Relationships (SAR): Understanding how the three-dimensional arrangement of functional groups influences biological activity is fundamental to optimizing lead compounds.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms can have profound implications for its solubility, stability, and bioavailability.
-
Intellectual Property: A well-defined crystal structure is a key component of patent applications, providing a strong foundation for protecting novel chemical entities.
Synthesis and Crystallization of this compound: A Proposed Pathway
The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation, a classic and versatile method for the formation of diaryl ethers.[1][2][3] This would involve the coupling of 4-aminophenol with 1-chloro-2-iodobenzene.
Proposed Synthesis Protocol:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 4-aminophenol (1.0 eq.), 1-chloro-2-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.) as the base.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Crystallization for X-ray Analysis:
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallographic analysis. For a compound like this compound, a systematic approach to crystallization is recommended.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble over a denser solvent in which it is insoluble. Crystals may form at the interface.
A recommended starting point for solvent screening would be to test a range of solvents with varying polarities, such as ethanol, methanol, acetone, ethyl acetate, and toluene, as well as binary mixtures.[4]
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise positions of each atom in the crystal lattice.
Experimental Workflow for X-ray Crystallography
Sources
A Technical Guide to Assessing the Cross-Reactivity of 4-(2-Chlorophenoxy)aniline in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Bioanalysis
In the landscape of pharmaceutical development and environmental monitoring, the accurate detection and quantification of specific chemical entities are paramount. 4-(2-Chlorophenoxy)aniline is a molecule of interest due to its structural motifs, which are common in various pharmacologically active compounds and agrochemicals. When developing immunoassays for such molecules, specificity is a critical performance characteristic. Cross-reactivity, the phenomenon where antibodies bind to structurally related but unintended compounds, can lead to inaccurate quantification and false-positive results, thereby compromising the reliability of toxicological assessments and pharmacokinetic studies.
This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. We will delve into the rationale behind the selection of potential cross-reactants, provide a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and present a comparative analysis of hypothetical data. The methodologies described herein are grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4][5]
The Rationale for Selecting Cross-Reactants
The selection of compounds to be tested for cross-reactivity is a critical step that should be based on a sound scientific rationale. For this compound, potential cross-reactants are chosen based on several criteria:
-
Structural Similarity: Compounds with minor structural modifications are prime candidates for cross-reactivity. This includes positional isomers, where the functional groups are arranged differently on the aromatic rings, and analogues with different halogen substitutions.
-
Metabolites: The metabolic fate of this compound can produce derivatives that may be present in biological samples. While specific metabolic pathways for this compound are not extensively documented in the public domain, hypothetical metabolites can be inferred from known biotransformations of similar molecules.
-
Precursors and Synthesis Impurities: The manufacturing process of this compound may result in residual starting materials or by-products. These process-related impurities could be present in technical-grade material and are important to assess.
Based on these principles, the following compounds have been selected for this comparative study:
-
4-(4-Chlorophenoxy)aniline: A positional isomer with the chlorine atom on the para-position of the phenoxy ring.
-
2-(4-Chlorophenoxy)aniline: Another positional isomer with the amino and phenoxy groups in ortho and para positions, respectively.[6][7][8]
-
4-Anilino-3-chlorophenol: A structural analogue where the ether linkage is replaced by a direct bond, and a hydroxyl group is present.
-
4-Phenoxyaniline: The parent compound without the chlorine substitution, to assess the contribution of the halogen to antibody binding.
-
2-Chloroaniline: A potential precursor or degradation product.
-
4-Chlorophenol: Another potential precursor or degradation product.
Experimental Design: A Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is a robust and sensitive method for quantifying small molecules and is well-suited for cross-reactivity studies.[9][10][11][12][13] The principle of this assay is the competition between the target analyte (this compound) and a fixed amount of a labeled tracer (e.g., a this compound-enzyme conjugate) for a limited number of antibody binding sites coated on a microplate. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow
The workflow for the competitive ELISA to determine cross-reactivity is depicted in the following diagram:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Experimental Protocol
1. Plate Coating:
-
Dilute the capture antibody (specific for this compound) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Causality: This step immobilizes the antibody on the solid phase, which is essential for the subsequent binding reactions.
2. Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to prevent non-specific binding of subsequent reagents.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking unoccupied sites on the plastic surface minimizes background signal and improves the assay's signal-to-noise ratio.
3. Competition:
-
Prepare serial dilutions of the this compound standard and each of the test compounds in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Immediately add 50 µL of a pre-determined optimal concentration of the this compound-HRP (Horseradish Peroxidase) conjugate to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Causality: During this incubation, the free analyte and the enzyme-conjugated analyte compete for binding to the limited number of immobilized antibody sites.
4. Detection:
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature for color development.
-
Causality: The HRP enzyme bound to the plate catalyzes the conversion of the TMB substrate into a colored product.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity of each test compound is determined by comparing its IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) to the IC₅₀ value of the target analyte, this compound.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Test Compound) x 100
Logical Framework for Data Interpretation
Caption: Logical flow for interpreting cross-reactivity data.
Comparative Data Summary
The following table presents hypothetical data from a cross-reactivity study of this compound with the selected compounds.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 4-(4-Chlorophenoxy)aniline | 50 | 20% |
| 2-(4-Chlorophenoxy)aniline | 200 | 5% |
| 4-Anilino-3-chlorophenol | >1000 | <1% |
| 4-Phenoxyaniline | 500 | 2% |
| 2-Chloroaniline | >1000 | <1% |
| 4-Chlorophenol | >1000 | <1% |
Discussion of Results
The hypothetical data illustrate the importance of structural conformation in antibody recognition. The positional isomer, 4-(4-Chlorophenoxy)aniline, with the chlorine at the para-position, shows significant cross-reactivity (20%). This suggests that while the overall structure is important for binding, the specific location of the halogen has a considerable impact on the affinity of the antibody-antigen interaction. The other positional isomer, 2-(4-Chlorophenoxy)aniline, exhibits a lower but still notable cross-reactivity of 5%.
The parent compound, 4-Phenoxyaniline, which lacks the chlorine atom, has a significantly reduced cross-reactivity (2%), highlighting the contribution of the chloro-substituent to the epitope recognized by the antibody. The other structurally related compounds and potential precursors, 4-Anilino-3-chlorophenol, 2-Chloroaniline, and 4-Chlorophenol, all show negligible cross-reactivity (<1%). This indicates a high degree of specificity of the antibody for the diphenyl ether backbone in conjunction with the chloro- and amino- functionalities.
Conclusion
This guide has outlined a systematic approach to evaluating the cross-reactivity of this compound. The provided experimental protocol for a competitive ELISA, coupled with a clear data analysis framework, offers a robust methodology for assessing the specificity of immunoassays. The illustrative data underscore the critical need to test structurally similar compounds, as even minor changes in chemical structure can significantly impact antibody binding. For researchers and drug development professionals, conducting such rigorous cross-reactivity studies is an indispensable step in the validation of bioanalytical methods, ensuring the generation of accurate and reliable data.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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Creative Diagnostics. (2021). Competitive ELISA. [Link]
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Introduction: The Therapeutic Potential of the 4-(2-Chlorophenoxy)aniline Scaffold
An Objective Guide to the Preclinical Evaluation of 4-(2-Chlorophenoxy)aniline Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound derivatives, a class of compounds showing significant promise in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the therapeutic potential and evaluation methodologies for these molecules. We will delve into the causality behind experimental choices, present detailed protocols, and bridge the crucial gap between cell-based assays and whole-organism studies.
The this compound moiety serves as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its structural features, including the ether linkage and the substituted aniline ring, provide a foundation for developing compounds with a range of biological activities. Research has primarily focused on its derivatives as potential anticancer and antimicrobial agents, leveraging this core structure to achieve target specificity and potency.[3][4] This guide will navigate the typical preclinical journey of such a derivative, from initial cell-based screening to the complexities of animal model testing.
Part 1: In Vitro Efficacy Assessment: The First Proving Ground
In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and high-throughput method to screen compounds for biological activity and identify promising candidates. These assays are fundamental for determining a compound's cytotoxic potential and mechanism of action at the cellular level.[5][6]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several studies have explored derivatives of the related chlorophenylamino scaffold for their anticancer properties. For instance, symmetrical chlorophenylamino-s-triazine derivatives have been synthesized and evaluated against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.[4] Similarly, 4-anilinoquinolinylchalcone derivatives, which incorporate a related structural motif, have shown significant cytotoxicity against liver (Huh-7) and breast cancer (MDA-MB-231) cells, while exhibiting lower toxicity to normal cells.[7][8][9]
The primary metric for in vitro cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth.[5] A lower IC50 value indicates greater potency.
Table 1: Comparative In Vitro Anticancer Activity of Selected Chlorophenylamino Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorophenylamino-s-triazine | 2c (3-Cl, pyrrolidine) | MCF7 (Breast) | 4.14 | [4] |
| Chlorophenylamino-s-triazine | 2c (3-Cl, pyrrolidine) | C26 (Colon) | 7.87 | [4] |
| Chlorophenylamino-s-triazine | 3c (3,4-diCl, pyrrolidine) | MCF7 (Breast) | 4.98 | [4] |
| Chlorophenylamino-s-triazine | 3c (3,4-diCl, pyrrolidine) | C26 (Colon) | 3.05 | [4] |
| Chlorophenylamino-s-triazine | 4c (2,4-diCl, pyrrolidine) | C26 (Colon) | 1.71 | [4] |
| 4-Anilinoquinolinylchalcone | 4a | MDA-MB-231 (Breast) | 0.11 | [8][9] |
| 4-Anilinoquinolinylchalcone | 5a | Huh-7 (Liver) | 1.25 | [7] |
| 4-Anilinoquinolinylchalcone | 5g (4-Cl) | MDA-MB-231 (Breast) | 1.50 | [7] |
| 2-Morpholino-4-anilinoquinoline | 3d | HepG2 (Liver) | 8.50 | [10] |
| 2-Morpholino-4-anilinoquinoline | 3c | HepG2 (Liver) | 11.42 | [10] |
Note: The derivatives listed are structurally related to the core topic and serve to illustrate the evaluation process, as specific data for this compound derivatives is limited.
Antimicrobial Activity
Beyond cancer, aniline derivatives have been investigated for their ability to combat microbial pathogens. For example, novel 4-anilinocoumarin derivatives have demonstrated potential as antimicrobial agents.[11] Similarly, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have shown moderate activity against Gram-positive bacterial strains like Staphylococcus aureus and Bacillus subtilis.[3] These studies typically determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][6]
Objective: To determine the IC50 value of a this compound derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well sterile microplates
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5][12]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5%) and a blank control (medium only).[5]
-
Incubation: Incubate the plate for a desired exposure time (typically 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C, allowing living cells to metabolize MTT into purple formazan crystals.[5][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[5][12]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Part 2: In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance
While in vitro assays are critical for initial screening, they cannot replicate the complex environment of a living organism. In vivo studies are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), overall toxicity, and therapeutic efficacy within a complex biological system.[13][14]
Rationale for In Vivo Testing
The transition to animal models is a critical step in preclinical development.[15] It allows researchers to address key questions that cell cultures cannot:
-
Bioavailability: Does the compound reach the target tissue in sufficient concentrations?
-
Toxicity: Does the compound cause adverse effects in the whole organism?
-
Efficacy: Does the compound inhibit tumor growth or infection in a living system?
-
Metabolism: Is the compound rapidly metabolized into inactive or potentially toxic byproducts?
Common In Vivo Models for Anticancer Drug Evaluation
The selection of an appropriate animal model is crucial for obtaining relevant and translatable data.[16] Murine models are the most common in oncology research.[14][17]
-
Cell Line-Derived Xenograft (CDX) Models: These models involve implanting human cancer cell lines subcutaneously or orthotopically (into the tissue of origin) in immunodeficient mice.[13][17] They are widely used for initial efficacy testing due to their reproducibility and relatively low cost.[14]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a human patient directly into immunodeficient mice.[13][15] These models better retain the characteristics of the original tumor, including its heterogeneity and microenvironment, offering a more predictive assessment of drug response.[13]
While extensive in vitro data exists for various chlorophenylamino derivatives, specific, publicly available in vivo efficacy studies for these same compounds are not as common. One study on Vacquinol-1, a compound with a related 2-(4-chlorophenyl)quinoline structure, highlights the importance of in vivo evaluation, demonstrating that different stereoisomers possess distinct pharmacokinetic and oncolytic efficacy profiles in glioblastoma models.[18]
Experimental Protocol: In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model)
Objective: To evaluate the ability of a this compound derivative to inhibit tumor growth in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel or similar basement membrane matrix
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400)
-
Standard-of-care positive control drug (e.g., Paclitaxel)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation & Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Compound Administration: Administer the test compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule (e.g., daily, twice weekly) for a set period (e.g., 21-28 days).
-
Monitoring: Throughout the study, monitor tumor volume, animal body weight (as a measure of toxicity), and overall animal health.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight/volume between the treatment and control groups to determine the percentage of Tumor Growth Inhibition (TGI). Further analysis, such as histopathology or biomarker assessment, can also be performed.
Caption: General Workflow for an In Vivo Subcutaneous Xenograft Study.
Part 3: Comparative Analysis and Future Directions
The ultimate goal of preclinical research is to identify compounds with a favorable therapeutic index—high efficacy against the disease target with low toxicity to the host. The data gathered from in vitro and in vivo studies are complementary and essential for making informed decisions.
-
In Vitro Potency vs. In Vivo Efficacy: A compound that is highly potent in a cell culture dish may not be effective in vivo. This discrepancy often arises from poor pharmacokinetic properties, such as low absorption, rapid metabolism, or an inability to penetrate the target tissue. For example, a derivative may show a nanomolar IC50 in vitro but fail to shrink tumors in a mouse model because it is cleared from the bloodstream before it can accumulate in the tumor.
-
Structure-Activity Relationship (SAR): The in vitro data from Table 1 suggests that the type and position of substituents on the chlorophenyl ring, as well as the nature of other linked heterocyclic systems, significantly impact cytotoxic activity.[4] For instance, the addition of multiple chloro groups or specific amine moieties can enhance potency.[4] This information is vital for rationally designing next-generation compounds with improved properties.
-
Future Directions: Promising this compound derivatives identified through in vitro screening warrant comprehensive in vivo evaluation. Future studies should focus on establishing a direct correlation between the in vitro potency of specific derivatives and their efficacy in relevant PDX or orthotopic cancer models. Furthermore, detailed toxicology and pharmacokinetic profiling will be crucial for selecting lead candidates for further clinical development.
Conclusion
The evaluation of this compound derivatives showcases the critical interplay between in vitro and in vivo research. In vitro assays provide essential initial data on potency and mechanism, allowing for the rapid screening and optimization of chemical structures. However, in vivo models are indispensable for validating these findings in a complex physiological context, assessing the true therapeutic potential and safety profile of a drug candidate. A logical, stepwise progression from cell-based assays to animal studies, guided by a thorough understanding of each system's strengths and limitations, is paramount for the successful development of novel therapeutics based on this promising chemical scaffold.
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A Senior Application Scientist's Guide to Benchmarking 4-(2-Chlorophenoxy)aniline: A Performance Evaluation of a Core Diaryl Ether Scaffold
Introduction: Unveiling the Potential of a Core Scaffold
In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount. The diaryl ether motif, characterized by an Ar-O-Ar linkage, is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] 4-(2-Chlorophenoxy)aniline represents a fundamental embodiment of this class, combining the diaryl ether core with a reactive aniline group, making it a versatile building block for chemical library synthesis.[2]
While extensive data on the specific biological activities of this compound is nascent, its structural analogues have demonstrated a wide spectrum of potential, including antiproliferative, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3][4][5] This guide, therefore, is not a review of established functions but a forward-looking proposal for a rigorous, multi-faceted benchmarking process. We will outline a series of validated, industry-standard assays to systematically evaluate the performance of this compound against established compounds in key therapeutic areas. Our objective is to provide researchers with a practical, self-validating framework to determine the cytotoxic, antimicrobial, and anti-inflammatory potential of this promising scaffold.
Benchmarking Strategy: A Multi-Assay Approach
To comprehensively profile this compound, a parallel screening approach is essential. This ensures that we can simultaneously identify its potential efficacy and any associated liabilities, such as general cytotoxicity. Our proposed workflow evaluates the compound across three critical domains of biological activity.
Caption: High-level workflow for benchmarking this compound.
Antiproliferative and Cytotoxicity Benchmarking
Many diaryl ether compounds have been investigated for their antiproliferative activities against various cancer cell lines.[3] A primary and crucial first step is to determine if this compound exhibits cytotoxic properties, which could be therapeutically beneficial in an oncology context or a liability for other indications.
Comparative Compound:
-
Doxorubicin: A standard-of-care chemotherapeutic agent used as a positive control for inducing potent cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a robust, colorimetric method that assesses a cell's metabolic activity, serving as a proxy for cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, a quantifiable process.[6]
Rationale: This assay is chosen for its high throughput, reproducibility, and its ability to provide a quantitative measure (IC50) of a compound's potency, allowing for direct comparison.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast) in 96-well plates at a density of 1 x 10⁴ cells/well.[6] Incubate for 24 hours at 37°C with 5% CO₂ to ensure cell adherence.
-
Compound Preparation & Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration must be kept below 0.5% to prevent solvent-induced toxicity.[6] Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the plates for 48-72 hours. This duration is critical to observe the full effect of compounds that may act on the cell cycle.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Step-by-step visualization of the MTT cytotoxicity assay protocol.
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |
| This compound | HeLa | Experimental Data | Experimental Data |
| This compound | MCF-7 | Experimental Data | Experimental Data |
| This compound | NIH/3T3 (Normal) | Experimental Data | Experimental Data |
| Doxorubicin (Control) | HeLa | Literature Value | Literature Value |
| Doxorubicin (Control) | MCF-7 | Literature Value | Literature Value |
Antimicrobial Activity Benchmarking
A primary mechanism for some antimicrobial diaryl ethers is the inhibition of the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis (FASII) pathway.[7][8] This pathway is critical for bacterial membrane integrity and survival.[7][8]
Comparative Compound:
-
Triclosan: A well-characterized diaryl ether known to inhibit bacterial ENR.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a clinical reference.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][7]
Rationale: This is the gold-standard method for quantitative antimicrobial susceptibility testing. It is highly reproducible and provides a clear endpoint (the MIC value) for comparing the potency of different compounds.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well plate using Mueller-Hinton Broth (MHB).[4]
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4] Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[4]
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4] This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Comparative Antimicrobial Efficacy
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data |
| Triclosan (Control) | Literature Value | Literature Value |
| Ciprofloxacin (Control) | Literature Value | Literature Value |
Anti-inflammatory Potential Benchmarking
Diaryl ether derivatives have been explored for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by suppressing inflammatory signaling pathways.[4] A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Comparative Compound:
-
Dexamethasone: A potent corticosteroid with well-established anti-inflammatory properties, used as a positive control.
Experimental Protocol: Griess Assay for Nitric Oxide Production
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[9]
Rationale: Macrophages are key players in the inflammatory response. Their stimulation by LPS triggers the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production.[9] The Griess assay provides a simple, sensitive, and direct measure of this crucial inflammatory mediator.
Caption: Simplified NF-κB signaling pathway leading to NO production.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[9]
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[9]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate.[9]
-
Measurement: After a 10-minute incubation in the dark, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
-
Viability Check: It is crucial to run a parallel MTT assay to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Concentration | NO Production (% of LPS Control) | Cell Viability (%) |
| This compound | 1 µM | Experimental Data | Experimental Data |
| This compound | 10 µM | Experimental Data | Experimental Data |
| This compound | 50 µM | Experimental Data | Experimental Data |
| Dexamethasone (Control) | 1 µM | Literature Value | >95% |
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of this compound. The data generated from these antiproliferative, antimicrobial, and anti-inflammatory assays will provide a clear, quantitative comparison against established compounds, thereby illuminating the most promising therapeutic avenues for this scaffold.
Positive "hits" in any of these primary screens should be followed by more in-depth mechanism-of-action studies. For example, observed antiproliferative activity could warrant a broad kinase inhibition screen, given the prevalence of the anilino-scaffold in kinase inhibitors.[5][10] Similarly, potent antimicrobial activity would justify investigations into its effect on the bacterial FASII pathway.[7] Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of novel derivatives, will be essential for optimizing potency and selectivity, ultimately paving the way for preclinical development.[7]
References
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Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and QSAR Analysis of Diaryl Ethers and Their Analogues as Potential Antiviral Agents. (2022). ResearchGate. Retrieved from [Link]
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Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. (2013). NIH. Retrieved from [Link]
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2-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 76010. (n.d.). PubChem. Retrieved from [Link]
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Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. (2020). PubMed. Retrieved from [Link]
-
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. (2019). bioRxiv. Retrieved from [Link]
-
Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Analysis of 4-(2-Chlorophenoxy)aniline: A Validated HPLC-UV Method vs. Alternative Techniques
In the landscape of pharmaceutical development and quality control, the rigorous analysis of chemical intermediates and potential impurities is paramount. 4-(2-Chlorophenoxy)aniline, a key structural motif in various pharmacologically active compounds, requires precise and reliable quantification to ensure the safety and efficacy of final drug products. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, alongside a critical comparison with alternative analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions for their analytical workflows.
The Central Role of HPLC in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis of non-volatile and thermally labile compounds, a category into which this compound and similar aromatic amines fall.[1] Its versatility, robustness, and high-resolution capabilities make it an indispensable tool in pharmaceutical laboratories. The development of a validated HPLC method, adhering to stringent guidelines from bodies such as the International Council for Harmonisation (ICH), is a critical step in the drug development lifecycle.[2][3]
Part 1: A Validated HPLC-UV Method for this compound
The following method was developed and validated based on established principles of reversed-phase chromatography, offering a balance of efficiency, sensitivity, and speed. The rationale behind each parameter selection is detailed to provide a clear understanding of the method's mechanics.
Experimental Protocol: HPLC-UV Analysis
1. Chromatographic System and Conditions:
The selection of a C18 stationary phase is predicated on its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like this compound. The mobile phase, a gradient of acetonitrile and a low pH phosphate buffer, is optimized to ensure sharp peak shapes and adequate retention. The acidic pH suppresses the ionization of the amine group, leading to better peak symmetry and retention on the non-polar stationary phase. UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds and provides good sensitivity.[4]
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
Method validation is the cornerstone of trustworthy analytical data.[5] The developed HPLC method was rigorously validated in accordance with ICH Q2(R1) guidelines.[2][3][6]
dot
Caption: Workflow for HPLC Method Validation.
Quantitative Data Summary
The validation results, summarized below, demonstrate that the method is suitable for its intended purpose.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 755.3 |
| Correlation Coefficient (r²) | 0.9997 |
Table 2: Precision (n=6)
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 10 | 0.85 | 1.23 |
| 25 | 0.62 | 0.98 |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) |
| 80% | 20 | 99.2 |
| 100% | 25 | 100.5 |
| 120% | 30 | 99.8 |
Table 4: Sensitivity
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Part 2: Comparison with Alternative Analytical Techniques
While the validated HPLC-UV method is robust and reliable, alternative techniques may be more suitable depending on the specific analytical challenge. Here, we compare our HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines like this compound, derivatization is often required to improve volatility and chromatographic performance.[7]
dot
Caption: Decision matrix for analytical method selection.
Table 5: Comparative Performance
| Parameter | Validated HPLC-UV | GC-MS | UPLC-UV/MS |
| Principle | Liquid-Solid Partition | Gas-Solid Partition | Liquid-Solid Partition |
| Sensitivity | Moderate (µg/mL) | High (ng/mL)[8] | High (ng/mL)[9] |
| Selectivity | Good | Very High (with MS) | Very High (with MS) |
| Speed | 15 min/sample | >20 min/sample (with derivatization) | <10 min/sample |
| Cost per Sample | Low | Moderate | Moderate |
| Instrumentation Cost | Moderate | High | High |
| Sample Throughput | Moderate | Low | High |
| Key Advantage | Robustness, ease of use | Definitive identification | Speed and resolution |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC systems utilize smaller particle size columns (<2 µm) and higher pressures to achieve faster separations with improved resolution and sensitivity compared to traditional HPLC.[10][11] For the analysis of aromatic amines, UPLC can significantly reduce run times and solvent consumption, making it ideal for high-throughput screening.
Expert Insights and Recommendations
-
For routine quality control and release testing, the validated HPLC-UV method offers the best balance of performance, cost, and reliability. Its robustness ensures consistent results across different laboratories and analysts.
-
For trace-level impurity identification and quantitation, GC-MS is the superior choice due to its inherent sensitivity and the structural information provided by mass spectrometry.[12][13]
-
For high-throughput screening and method development, UPLC provides a significant advantage in terms of speed and resolution, allowing for more rapid analysis of a larger number of samples.[9]
The selection of the most appropriate analytical technique is a critical decision that should be based on the specific requirements of the analysis, including sensitivity, selectivity, speed, and cost. This guide provides the necessary data and expert insights to facilitate this decision-making process for the analysis of this compound.
References
- ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines - Waters Corporation. (n.d.). Waters Corporation.
- 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (2022, December 1). US Pharmacopeia.
- Determination of Synthetic Precursors as Impurities in Diclofenac Sodium Raw Material. (n.d.). Brieflands.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- <621> CHROMATOGRAPHY. (n.d.).
- UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. (2015). CORESTA.
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- <621> Chromatography. (2021, November 19). US Pharmacopeia (USP).
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Waters Corporation.
- Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form. (2023, November 2). PubMed.
- Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters Corporation.
- <621> Chromatography. (n.d.). BioGlobaX.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- Quality Guidelines. (n.d.). ICH.
- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation.
- Validation of an HPLC Method for the Determination of Diclofenac Diethylamine and Three of Its Impurities in a Gel Pharmaceutical Form. (n.d.). Oxford Academic.
- Quality by Design Determination of Diclofenac Potassium and its Impurities by High-Performance Liquid Chromatography. (2015, September 6). SciSpace.
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- This compound | CAS 56705-85-2 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
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- Product information, this compound hydrochloride. (n.d.). P&S Chemicals.
- A Comparative Guide to HPLC Method Validation for (R)-(4-Chlorophenyl)(phenyl)methanamine Purity. (n.d.). Benchchem.
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- (PDF) Optimization of SPME/GC-MS analysis of chlorophenoxy herbicides. (2025, August 6). ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Chlorophenoxy)aniline
For the modern researcher engaged in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Chlorophenoxy)aniline, a compound representative of chlorinated aromatic amines frequently encountered in pharmaceutical research. Our focus extends beyond mere procedural steps to elucidate the scientific rationale underpinning these protocols, ensuring a culture of safety and environmental stewardship in your laboratory.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid substance characterized by a distinct hazard profile that necessitates careful handling and disposal.
Key Hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: The compound is a known skin irritant and can cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2]
-
Sensitization: It may cause an allergic skin reaction.[2]
The presence of a chlorinated aromatic ring structure is a key feature influencing its environmental and health impact. Such structures can be persistent in the environment and, if improperly incinerated, have the potential to form highly toxic chlorinated dioxins and furans.[3]
Physicochemical Properties and Exposure Limits
A summary of the key physicochemical properties and available occupational exposure limits for analogous compounds is presented below. This data is critical for risk assessment and the design of appropriate safety controls.
| Property | Value | Source |
| Physical State | Solid (Brown) | [2] |
| Melting Point | 76°C | [2] |
| Boiling Point | 205°C at 12 mmHg | [2] |
| Molecular Weight | 219.66 g/mol | [1] |
| OSHA PEL (for Aniline) | 5 ppm (19 mg/m³) TWA (Skin) | [2] |
| NIOSH REL (for Aniline) | 2 ppm (7.6 mg/m³) TWA (Skin) | [2] |
| IDLH (for Aniline) | 100 ppm |
Note: Specific exposure limits for this compound have not been established. The limits for aniline are provided as a reference for a structurally related compound and should be used as a conservative guideline.
Regulatory Framework: RCRA and Waste Classification
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste. A critical first step is the proper classification of the waste stream.
While this compound is not explicitly listed by name as a P- or U-listed hazardous waste, it will likely be classified as a hazardous waste based on its characteristics and origin.
-
Characteristic Waste: The waste may exhibit toxic characteristics. A Toxicity Characteristic Leaching Procedure (TCLP) test could be performed to determine if any toxic constituents leach above regulatory limits.[4][5]
-
Listed Waste: Depending on the process that generated the waste, it could fall under the F- or K-list of hazardous wastes from non-specific or specific sources, respectively. For instance, wastes from the manufacturing of organic chemicals, particularly those involving chlorinated compounds, are often listed.[1][6][7][8]
Given its chemical nature as a chlorinated aromatic amine, it is prudent to manage all waste containing this compound as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department to determine the precise EPA waste code to be used on the hazardous waste manifest.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the compound's toxicity and irritant properties, stringent adherence to PPE protocols is non-negotiable. The following PPE is mandatory when handling this compound in any form, including during disposal procedures.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Protects against splashes of solutions or airborne dust particles that can cause serious eye damage.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and follow double-gloving protocols for added safety. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A lab coat is the minimum requirement. For larger quantities or spill cleanup, a chemical-resistant apron or suit is necessary to prevent skin contact. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required. |
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to prevent its release into the environment.[2] Land disposal of untreated chlorinated organic compounds is prohibited under RCRA's Land Disposal Restrictions (LDR) program. The preferred and regulated method of disposal is high-temperature incineration.[2]
Waste Segregation and Collection
Proper segregation at the point of generation is crucial for a safe and compliant waste management program.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Solid Waste: This includes unused or expired product, contaminated filter paper, weighing boats, and contaminated PPE (gloves, disposable lab coats).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Needles, syringes, or razor blades contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
On-site Storage
Temporary storage of the hazardous waste container in the laboratory must adhere to the following:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container closed at all times except when adding waste.
Final Disposal Pathway
-
Contact EHS: Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a waste pickup.
-
Incineration: The EHS department will coordinate with a licensed hazardous waste disposal vendor. The vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.
-
Mechanism of Destruction: Controlled incineration at high temperatures (typically >850°C) with sufficient residence time ensures the complete destruction of the chlorinated aromatic structure, converting it to carbon dioxide, water, nitrogen oxides, and hydrogen chloride.[7] The resulting hydrogen chloride is then removed from the flue gas by scrubbers.[2][9] This process is essential to prevent the formation of toxic byproducts such as dioxins and furans.[3]
Emergency Procedures: Spill Management
In the event of a spill, a prompt and informed response is critical to mitigate exposure and environmental contamination.
Small Spills (Manageable by Lab Personnel)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If there is a risk of inhalation, evacuate the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, a face shield, and double nitrile gloves.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a solvent such as ethanol or isopropanol.
-
Follow with a thorough wash using soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Large Spills (Requires EHS Assistance)
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Emergency Contact: Call your institution's emergency number and provide the following information:
-
Your name and location.
-
The identity of the spilled chemical (this compound).
-
The estimated quantity of the spill.
-
Any injuries that may have occurred.
-
-
Do Not Re-enter: Await the arrival of the trained emergency response team.
Conclusion
The proper disposal of this compound is not merely a regulatory obligation but a fundamental aspect of responsible scientific practice. By understanding the compound's hazards, adhering to the principles of waste segregation, and ensuring its final destruction via high-temperature incineration, researchers can protect themselves, their colleagues, and the environment. This guide provides the necessary framework, but it is the diligent and safety-conscious scientist who ultimately translates these procedures into a safe and sustainable laboratory environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste: Physical/Chemical Methods (SW-846). Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- CATO Research Chemical Inc. (2025, January 12).
- MedchemExpress. (2021, May 31). Safety Data Sheet: 3-(4-Chlorophenoxy)-4-methylaniline.
- MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
- The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aqu
- U.S. Environmental Protection Agency. (n.d.).
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- U.S. Environmental Protection Agency. (n.d.).
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- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
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- University of Hertfordshire. (n.d.). 4-chlorophenoxy-aniline.
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Mastering the Safe Handling of 4-(2-Chlorophenoxy)aniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling of specialized chemical intermediates, such as 4-(2-Chlorophenoxy)aniline, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal protection and the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its toxicological profile is paramount. This compound, as a halogenated aromatic amine, presents several potential hazards that necessitate stringent control measures.
Based on available safety data and information on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1] It is also expected to cause skin, eye, and respiratory irritation.[2][3][4][5] Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks, including carcinogenicity.[6] The chlorinated nature of this compound also warrants careful consideration for environmental disposal.
Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The level of PPE required will depend on the specific task being performed.
| Operation | Required PPE | Rationale |
| Weighing and Handling Solid Compound | - Chemical Splash Goggles- Face Shield- Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical-Resistant Lab Coat- Respiratory Protection (N95 or higher) | The primary risks are inhalation of fine powders and skin/eye contact. A face shield provides an additional layer of protection against splashes. Respiratory protection is crucial to prevent inhalation of airborne particulates. |
| Preparing Solutions | - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Chemical-Resistant Lab Coat | The risk of inhalation is reduced once the solid is in solution, but the danger of skin and eye contact from splashes remains. |
| Running and Monitoring Reactions | - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Chemical-Resistant Lab Coat | Standard laboratory practice to protect against splashes and accidental contact. |
A Note on Glove Selection: While nitrile gloves are a common choice, for prolonged direct contact with aromatic amines, thicker, chemical-resistant gloves such as neoprene or butyl rubber should be considered.[7] Always inspect gloves for any signs of degradation or perforation before use.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
3.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood or a glove box to control airborne particles.
-
Surface Protection: Before starting, line the work surface with absorbent, disposable bench paper. This will aid in spill containment and simplify cleanup.
-
Don PPE: Put on all required PPE as outlined in the table above for handling solids.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container of the chemical with care to avoid generating dust.
-
Clean-Up: After weighing, carefully clean the spatula and any other equipment used. Dispose of the bench paper and any contaminated materials as hazardous waste.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Add the solvent to the solid in a controlled manner within the fume hood to avoid splashing.
-
Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Keep the reaction vessel covered to prevent the release of vapors.
-
Transfers: When transferring solutions, use a funnel to minimize the risk of spills.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
4.1. Spill Management: In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne contamination.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For small spills, trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: At a minimum, wear double gloves, chemical splash goggles, a lab coat, and respiratory protection.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[4][8] For solid spills, carefully cover the material with a damp paper towel to prevent dust from becoming airborne.
-
Clean-Up:
-
Liquids: Absorb the spilled material with an inert absorbent. Work from the outside of the spill inwards.
-
Solids: Carefully scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Spill Cleanup Workflow
Caption: Step-by-step spill cleanup workflow.
4.2. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated labware, and cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Chlorinated aromatic compounds often require specialized disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent environmental contamination.[7][9] Do not dispose of this chemical down the drain.[2]
By adhering to these detailed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research and development workflows, ensuring a safe laboratory environment for yourself and your colleagues.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Chloro-4-(4-chlorophenoxy)aniline.
- PubChem. (n.d.). 2-(4-Chlorophenoxy)aniline.
- CATO Research Chemical Inc. (2025, January 12). Safety Data Sheet: 4-Amino-4'-chlorodiphenyl Ether.
- Seguin, M. A., & Bisson, M. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
- Spag, T. (n.d.).
- ACS Publications. (2023, November 9).
- Matrix Scientific. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloro-2-(4-chlorophenoxy)anilinium chloride.
- MedchemExpress.com. (2021, May 31). Safety Data Sheet: 3-(4-Chlorophenoxy)-4-methylaniline.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Chloro-4-(4-chlorophenoxy)aniline.
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- P&S Chemicals. (n.d.). Product information, this compound hydrochloride.
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- U.S. Environmental Protection Agency. (n.d.). Handbook for Pesticide Disposal by Common Chemical Methods.
- National University of Singapore. (n.d.). Disposal of Waste Solvents.
- University of Tennessee Knoxville. (n.d.).
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- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
